molecular formula C6H8ClIN2 B151184 (2-Iodophenyl)hydrazine hydrochloride CAS No. 60481-34-7

(2-Iodophenyl)hydrazine hydrochloride

Cat. No.: B151184
CAS No.: 60481-34-7
M. Wt: 270.5 g/mol
InChI Key: DLLUKLKKUJXLNY-UHFFFAOYSA-N
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Description

(2-Iodophenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C6H8ClIN2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-iodophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLUKLKKUJXLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-Iodophenyl)hydrazine Hydrochloride: Chemical Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (2-Iodophenyl)hydrazine hydrochloride, a key building block in synthetic chemistry, particularly in the construction of indole ring systems. This document outlines its physicochemical characteristics, provides detailed experimental protocols for its synthesis and application in the Fischer indole synthesis, and discusses relevant analytical methodologies.

Core Chemical Properties

This compound is a substituted phenylhydrazine that serves as a versatile reagent in organic synthesis. Its chemical identity and fundamental properties are summarized below.

PropertyValueCitation(s)
CAS Number 60481-34-7
Molecular Formula C₆H₈ClIN₂
Molecular Weight 270.50 g/mol [1]
IUPAC Name 1-(2-iodophenyl)hydrazine hydrochloride
Physical Form Solid
Melting Point Data not available for the 2-iodo isomer. For comparison, the melting point of (4-Iodophenyl)hydrazine is 102-106 °C.[2]
Solubility Soluble in water. Specific solubility data in other common organic solvents is not readily available.[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-iodoaniline. The first step involves the diazotization of the aniline, followed by reduction of the resulting diazonium salt to the corresponding hydrazine.

Experimental Protocol: Synthesis from 2-Iodoaniline

Step 1: Diazotization of 2-Iodoaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-iodoaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Reduction to this compound

  • In a separate large beaker, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

  • Cool the stannous chloride solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution with vigorous stirring. A precipitate should form.

  • Allow the mixture to stand for a period to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material and byproducts.

  • Dry the resulting solid under vacuum to yield this compound.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_product Final Product 2-Iodoaniline 2-Iodoaniline Diazonium Salt Formation Diazonium Salt Formation 2-Iodoaniline->Diazonium Salt Formation  NaNO₂, HCl, 0-5 °C Reduction Reduction Diazonium Salt Formation->Reduction  SnCl₂·2H₂O, HCl This compound This compound Reduction->this compound

Synthesis workflow for this compound.

Application in Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis of a 7-Iodoindole Derivative

This protocol describes a general procedure for the synthesis of a 7-iodoindole derivative from this compound and a generic ketone.

Step 1: Hydrazone Formation

  • In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the desired ketone or aldehyde (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

Step 2: Indolization (Cyclization)

  • To the hydrazone mixture from Step 1, add an acid catalyst. Common catalysts include Brønsted acids like polyphosphoric acid (PPA) or glacial acetic acid, or Lewis acids such as zinc chloride (ZnCl₂).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitor the reaction by TLC until the formation of the indole product is complete.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.

  • If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 7-iodoindole derivative.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Fischer_Indole_Synthesis A (2-Iodophenyl)hydrazine hydrochloride C Hydrazone Formation A->C B Ketone or Aldehyde B->C D Indolization (Cyclization) C->D  Acid Catalyst (e.g., PPA, ZnCl₂), Heat E 7-Iodoindole Derivative D->E

General workflow for the Fischer Indole Synthesis.

Analytical Methods

The purity and identity of this compound and its reaction products can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the reactive nature of the hydrazine moiety, derivatization is often employed to enhance detection and improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of phenylhydrazines.

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

Chromatographic Conditions (General Method):

  • Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Derivatization for Enhanced Sensitivity:

For trace analysis, pre-column derivatization with an aldehyde, such as salicylaldehyde, can be performed to form a stable hydrazone with enhanced UV absorbance. The resulting hydrazone can then be analyzed by HPLC, often with detection at a longer wavelength (e.g., 360 nm).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of (2-Iodophenyl)hydrazine, typically after derivatization to improve volatility and thermal stability.

Derivatization:

  • Reaction with a suitable derivatizing agent, such as ortho-phthalaldehyde (OPA), can be employed to form a stable, volatile derivative.[5]

GC-MS Conditions (General Method):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is generally used.

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection depending on the concentration.

  • Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities or byproducts.

  • Detection: Mass spectrometry (MS) provides both quantification and structural information.

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample HPLC HPLC Sample->HPLC Derivatization_HPLC Optional Derivatization Sample->Derivatization_HPLC Derivatization_GCMS Derivatization Sample->Derivatization_GCMS Data Purity and Identity Confirmation HPLC->Data Derivatization_HPLC->HPLC GC-MS GC-MS GC-MS->Data Derivatization_GCMS->GC-MS

References

An In-depth Technical Guide to (2-Iodophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(CAS Number: 60481-34-7)

This technical guide provides a comprehensive overview of (2-Iodophenyl)hydrazine hydrochloride, a key reagent in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a probable synthetic route, its significant applications, a representative experimental protocol, and essential safety and handling information.

Physicochemical Properties

This compound is a substituted aromatic hydrazine salt. The presence of an iodine atom on the phenyl ring makes it a valuable precursor for introducing this halogen into more complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials. Its properties are summarized below.

PropertyValueSource
CAS Number 60481-34-7[1]
Molecular Formula C₆H₈ClIN₂[2]
Molecular Weight 270.50 g/mol [3]
IUPAC Name 1-(2-iodophenyl)hydrazine hydrochloride[2]
Physical Form Solid[2]
Purity Typically ≥98%[2]
InChI Key DLLUKLKKUJXLNY-UHFFFAOYSA-N[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2][4]

Note: The molecular weight of the free base, (2-Iodophenyl)hydrazine (CAS 50914-15-3), is 234.04 g/mol .[5]

Synthesis and Preparation

While specific industrial synthesis routes for this compound are proprietary, a standard laboratory preparation would likely follow the well-established Sandmeyer reaction, starting from 2-iodoaniline. This multi-step process involves diazotization followed by reduction.

A logical workflow for the synthesis is outlined below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation and Purification A 2-Iodoaniline C 2-Iodobenzenediazonium Chloride A->C Reaction B Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) 0-5 °C B->C Reagents D 2-Iodobenzenediazonium Chloride F (2-Iodophenyl)hydrazine (as hydrochloride salt precipitate) D->F Reaction E Stannous Chloride (SnCl₂) in conc. HCl E->F Reducing Agent G Crude Precipitate H Filtration G->H I Washing (e.g., with cold ethanol) H->I J Drying under vacuum I->J K Purified (2-Iodophenyl)hydrazine hydrochloride J->K

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary and most significant application of this compound is its use as a key building block in the Fischer indole synthesis .[6] This reaction is a cornerstone of heterocyclic chemistry, providing a versatile route to the indole scaffold, which is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials.[7]

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[6][8] The use of a substituted phenylhydrazine, such as (2-Iodophenyl)hydrazine, allows for the direct synthesis of specifically substituted indoles. These resulting halogenated indoles are crucial intermediates for further functionalization, often through cross-coupling reactions, to build complex molecular targets in drug discovery programs.[6]

The general mechanism for the Fischer indole synthesis is depicted below.

G A (2-Iodophenyl)hydrazine + Aldehyde/Ketone B Formation of Phenylhydrazone A->B C Tautomerization to Ene-hydrazine B->C D [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) C->D E Rearomatization D->E F Cyclization E->F G Elimination of Ammonia (NH₃) F->G H Substituted Indole Product G->H

Caption: General mechanism of the Fischer Indole Synthesis.

Experimental Protocols

The following is a representative experimental protocol for the Fischer indole synthesis using this compound and a generic ketone (e.g., cyclohexanone) to produce the corresponding indole derivative.

Objective: To synthesize 7-iodo-1,2,3,4-tetrahydrocarbazole.

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid (as solvent and catalyst)[9]

  • Ethanol

  • Ice water

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of a suitable solvent like ethanol or glacial acetic acid.

    • Add 1.1 equivalents of cyclohexanone to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization):

    • Once hydrazone formation is complete, add an excess of glacial acetic acid to serve as the catalyst and solvent.[9]

    • Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-12 hours.[9] The solution will typically darken as the reaction progresses.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice water to precipitate the crude product.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure indole derivative.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[4][10]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[10]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile).[4]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[10]

GHS Hazard Information:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Source:[2]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[4][10]

References

Technical Data Sheet: (2-Iodophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular weight of (2-Iodophenyl)hydrazine hydrochloride, a key reagent in various chemical syntheses.

Molecular Weight and Composition

This compound is the hydrochloride salt of (2-Iodophenyl)hydrazine. The addition of hydrogen chloride (HCl) to the hydrazine compound results in the formation of this stable salt.

The molecular formula for this compound is C₆H₈ClIN₂. Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. Based on established atomic masses, the molecular weight is 270.5 g/mol .[1]

A detailed breakdown of the molecular weight calculation is provided in the table below.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC612.011[2][3]72.066
HydrogenH81.008[4][5]8.064
ChlorineCl135.45[6][7]35.45
IodineI1126.904[8][9]126.904
NitrogenN214.007[10][11]28.014
Total 270.498

Note: The calculated molecular weight of 270.498 g/mol is consistent with the commonly cited value of 270.5 g/mol .[1]

The molecular weight of the free base, (2-Iodophenyl)hydrazine (C₆H₇IN₂), is 234.04 g/mol .[12]

Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic weights of its elements. As such, experimental protocols for its determination are not typically presented in this context. The value is derived from foundational chemical principles.

Similarly, signaling pathways are biological processes and are not relevant to the intrinsic chemical properties of a single molecule like this compound.

Logical Relationship of Molecular Composition

The following diagram illustrates the elemental composition that contributes to the overall molecular weight of this compound.

Elemental Contribution to Molecular Weight MW This compound Molecular Weight: 270.5 g/mol C Carbon (C) 6 atoms MW->C H Hydrogen (H) 8 atoms MW->H Cl Chlorine (Cl) 1 atom MW->Cl I Iodine (I) 1 atom MW->I N Nitrogen (N) 2 atoms MW->N

Caption: Elemental components of this compound.

References

Safety and handling of (2-Iodophenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of (2-Iodophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

This compound (CAS No: 60481-34-7) is a substituted hydrazine derivative utilized as a key building block in organic synthesis, particularly in the construction of indole-containing scaffolds relevant to pharmaceutical research. This technical guide provides a comprehensive overview of its safety, handling, and toxicological properties. It includes detailed protocols for safe handling, emergency procedures, and a representative experimental workflow for its application in the Fischer indole synthesis. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound. Its hydrochloride salt form generally offers improved stability and solubility in certain solvents compared to the free base.

PropertyValueReference
CAS Number 60481-34-7
Molecular Formula C₆H₈ClIN₂
Molecular Weight 270.50 g/mol [1]
IUPAC Name (2-iodophenyl)hydrazine;hydrochloride[1]
Appearance Solid
Storage Temperature Room temperature, in a dark place under an inert atmosphere

Hazard Identification and Toxicology

This compound is classified as hazardous. The GHS classifications from aggregated sources indicate significant acute toxicity and other health risks.[2] It is imperative to handle this chemical with appropriate caution.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral H301/H302DangerToxic if swallowed[2]
Skin Corrosion/Irritation H315WarningCauses skin irritation
Serious Eye Damage/Eye Irritation H319WarningCauses serious eye irritation
Specific target organ toxicity (single exposure) H335WarningMay cause respiratory irritation
Carcinogenicity (Suspected) H351WarningSuspected of causing cancer[2][3]

Note: Data is often for similar phenylhydrazine compounds, and this compound should be handled with the assumption that it presents similar hazards.

Safe Handling and Storage

Proper handling and storage are critical to ensure personnel safety and maintain the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to avoid inhalation of dust or vapors.[4][5]

  • Eye Protection: Wear tight-sealing safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[5][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[5][6] Gloves must be inspected before use and disposed of properly after handling.[6]

  • Respiratory Protection: If exposure limits are exceeded or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

General Hygiene and Handling Practices
  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid the formation of dust and aerosols.[6][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Wash hands thoroughly after handling and before breaks.[7]

  • Ensure eyewash stations and safety showers are readily accessible.[5]

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]

  • Keep in a dark place, as some related compounds are light-sensitive.[6]

  • Store locked up or in an area accessible only to qualified personnel.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[5]

G General Workflow for Handling Hazardous Solids prep Preparation & PPE weigh Weighing & Dispensing (in Fume Hood) prep->weigh Wear appropriate PPE (Gloves, Goggles, Lab Coat) reaction Addition to Reaction weigh->reaction Use powder funnel Avoid creating dust storage Return to Storage weigh->storage Tightly reseal container cleanup Decontamination & Cleanup reaction->cleanup After reaction completion waste Waste Disposal cleanup->waste Segregate hazardous waste

Workflow for handling hazardous solid chemicals.

Emergency and First-Aid Procedures

Immediate action is required in case of exposure or accidental release.

Exposure RouteFirst-Aid MeasureReference
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[5]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][7]
Accidental Release Measures
  • Personnel: Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment (PPE) as described in Section 3.1. Avoid breathing dust.[6]

  • Containment: Prevent the product from entering drains.[6]

  • Cleanup: Sweep up the spill and shovel it into a suitable, closed container for disposal. Avoid creating dust.[5][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8]

  • Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Application in Organic Synthesis: Fischer Indole Synthesis

This compound is a valuable precursor for synthesizing substituted indoles via the Fischer indole synthesis. This reaction involves the condensation of the hydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.

Representative Experimental Protocol: Synthesis of a 7-Iodoindole Derivative

This protocol is adapted from procedures for structurally similar halogenated phenylhydrazines and serves as a general guide.[9]

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

  • Add a suitable ketone or aldehyde (e.g., pyruvic acid, 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

Step 2: Cyclization, Work-up, and Isolation

  • Heat the reaction mixture to reflux for 2-4 hours to facilitate the cyclization.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker of ice water to precipitate the crude indole product.

  • Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude indole derivative using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

G Workflow for Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Work-up cluster_2 Step 3: Purification dissolve Dissolve Hydrazine HCl in Ethanol add_carbonyl Add Ketone/Aldehyde & Acetic Acid (cat.) dissolve->add_carbonyl stir Stir at Room Temp add_carbonyl->stir reflux Heat to Reflux stir->reflux TLC confirms consumption precipitate Pour into Ice Water reflux->precipitate neutralize Neutralize with NaHCO₃ precipitate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Crude product end end purify->end Pure Indole Product

Generalized workflow for the Fischer Indole Synthesis.

Conclusion

This compound is a hazardous chemical that requires strict adherence to safety protocols. Its utility in the synthesis of complex organic molecules, particularly in the field of drug discovery, makes a thorough understanding of its handling and safety essential. By implementing robust engineering controls, consistent use of personal protective equipment, and following established emergency procedures, researchers can mitigate the risks associated with this compound and leverage its synthetic potential safely.

References

An In-depth Technical Guide on the Solubility of (2-Iodophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of (2-Iodophenyl)hydrazine hydrochloride, focusing on its solubility characteristics. Given the limited availability of specific quantitative solubility data in public literature, this document provides a framework for solubility prediction, detailed experimental protocols for its determination, and relevant physicochemical properties. This guide is intended to be a foundational resource for laboratory professionals engaged in chemical synthesis and drug development.

Introduction to this compound

This compound is an aromatic hydrazine derivative of significant interest in organic synthesis. Its molecular structure, featuring an iodinated phenyl ring and a hydrazine hydrochloride moiety, makes it a versatile building block, particularly in the Fischer indole synthesis for creating complex heterocyclic compounds. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and in potential formulation studies.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 60481-34-7[1][2]
Molecular Formula C₆H₈ClIN₂[1][2]
Formula Weight 270.5 g/mol [2]
Physical Form Solid[1]
Storage Temperature Room temperature, under inert gas (nitrogen or Argon) at 2–8 °C, in a dark place.[1][2]

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and by drawing parallels with structurally similar compounds. The presence of the polar hydrazine hydrochloride group suggests solubility in polar solvents, while the nonpolar iodophenyl group indicates some affinity for less polar organic solvents.

For a related compound, phenylhydrazine hydrochloride, it is noted to be soluble in water, ethanol, and other polar solvents[3]. It is reasonable to expect this compound to exhibit similar behavior. For another analogous compound, 4-Cyanophenylhydrazine Hydrochloride, it is soluble in DMSO and methanol[4].

Predicted Solubility of this compound:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Water, Methanol, EthanolLikely SolubleThe hydrochloride salt can readily dissociate and interact with polar protic solvents.
Aprotic Polar DMSO, DMFLikely SolubleThe polarity of these solvents can solvate the ionic hydrochloride and the polar hydrazine group.
Less Polar Dichloromethane, Ethyl AcetateSparingly Soluble to InsolubleThe nonpolar iodophenyl ring may allow for some interaction, but the highly polar hydrochloride salt will limit solubility.
Nonpolar Hexanes, TolueneLikely InsolubleThe high polarity of the salt form is incompatible with nonpolar solvents.

Note: The free base, (2-Iodophenyl)hydrazine, may exhibit higher solubility in less polar organic solvents compared to its hydrochloride salt.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the quantitative determination of this compound solubility, adapted from established methods for similar compounds[4]. This method, known as the isothermal equilibrium method, is a standard approach for generating reliable solubility data.

Materials and Equipment:

  • This compound

  • High-purity organic solvents of choice

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to several vials. The excess solid should be clearly visible.

    • Pipette a precise volume of the desired solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed until equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Quantitatively dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A standard curve should be prepared using solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the analyzed concentration by the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound is depicted in the following diagram.

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Final Result A Add excess (2-Iodophenyl)hydrazine HCl to vial B Add precise volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 25°C) for 24-72h C->D E Allow undissolved solid to settle D->E F Withdraw and filter supernatant E->F G Dilute filtrate to known volume F->G H Analyze concentration (e.g., HPLC-UV) G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Applications in Synthesis

This compound is a key precursor in various organic syntheses. Its primary application is in the Fischer indole synthesis , a well-established method for synthesizing indole rings, which are prevalent scaffolds in many pharmaceutically active compounds. The presence of the iodine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.

The hydrochloride salt form is often preferred in synthesis as it is typically more stable and easier to handle than the free base[5]. The salt can be used directly in reactions, often in polar solvents like ethanol, or neutralized in situ with a mild base to generate the reactive free hydrazine.

Safety Information

This compound should be handled with care in a laboratory setting. The free base, (2-iodophenyl)hydrazine, is classified as toxic if swallowed and is suspected of causing cancer[6]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Analysis of (2-Iodophenyl)hydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies relevant to (2-Iodophenyl)hydrazine hydrochloride. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document presents predicted spectral characteristics based on known chemical principles and data from structurally analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to the analysis of such compounds.

Spectroscopic Data

Predicted ¹H NMR Spectroscopic Data

The expected proton NMR spectrum of this compound would be primarily influenced by the electron-withdrawing effect of the iodine atom and the hydrazinium group on the aromatic ring. The solvent used for analysis (e.g., DMSO-d₆ or D₂O) will also affect the chemical shifts, particularly for the labile amine and ammonium protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic CH6.5 - 8.0MultipletsThe four protons on the phenyl ring will appear as a complex pattern of multiplets due to spin-spin coupling. The proton ortho to the iodine will be the most downfield.
NH₂VariableBroad SingletThe chemical shift is highly dependent on solvent, concentration, and temperature.
NH₃⁺VariableBroad SingletThe chemical shift is highly dependent on solvent, concentration, and temperature. Proton exchange may broaden the signal.
Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will show six distinct signals for the phenyl ring carbons. The carbon atom bonded to the iodine (C-I) will be significantly shifted, and its signal may be broadened due to quadrupolar relaxation of the iodine nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-I90 - 100The C-I bond will cause a characteristic upfield shift compared to unsubstituted benzene.
C-NHNH₃⁺145 - 155The carbon attached to the hydrazinium group will be shifted downfield.
Aromatic CH115 - 140The remaining four aromatic carbons will resonate in this region.
Predicted IR Spectroscopic Data

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H Stretch (NH₃⁺)3200 - 2800 (broad)Stretching
N-H Stretch (NH₂)3400 - 3200Asymmetric and symmetric stretching
Aromatic C-H Stretch3100 - 3000Stretching
N-H Bend (NH₃⁺)1600 - 1500Bending
Aromatic C=C Stretch1600 - 1450Stretching
C-N Stretch1350 - 1250Stretching
C-I Stretch600 - 500Stretching

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra of hydrazine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans (NS): 16 to 64, depending on the sample concentration.

      • Acquisition Time (AQ): 3-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Spectral Width (SW): 0-16 ppm.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

      • Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.

      • Acquisition Time (AQ): 1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Spectral Width (SW): 0-220 ppm.

      • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.

    • Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters (for a Fourier Transform IR - FTIR spectrometer):

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

    • Mode: Transmittance or Absorbance.

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis Sample Chemical Sample (this compound) Prep_NMR NMR Sample Preparation (Dissolution in Deuterated Solvent) Sample->Prep_NMR Prep_IR IR Sample Preparation (ATR or KBr Pellet) Sample->Prep_IR NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) Prep_NMR->NMR_Acq IR_Acq IR Data Acquisition Prep_IR->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Correction) IR_Acq->IR_Proc NMR_Analysis NMR Spectral Analysis (Peak Assignment, Structure Elucidation) NMR_Proc->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR_Proc->IR_Analysis Report Final Report and Data Archiving NMR_Analysis->Report IR_Analysis->Report

Caption: General workflow for spectroscopic analysis of a chemical sample.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. For definitive structural confirmation, it is recommended to acquire experimental data on a purified sample.

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 7-Iodoindoles using (2-Iodophenyl)hydrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-iodoindoles via the Fischer indole synthesis, utilizing (2-Iodophenyl)hydrazine hydrochloride as a key starting material. The resulting 7-iodoindole scaffold is a valuable building block in medicinal chemistry, offering a handle for further functionalization and the development of novel therapeutic agents.

Introduction

The Fischer indole synthesis, first reported in 1883, is a robust and versatile method for the construction of the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] This method allows for the synthesis of a wide variety of substituted indoles, which are core structures in many natural products and pharmaceuticals.[2]

The use of this compound as the starting hydrazine leads to the formation of 7-iodoindoles. The iodine atom at the 7-position of the indole ring is of particular interest in drug discovery as it can serve as a versatile synthetic handle for introducing various substituents through cross-coupling reactions. Additionally, the presence of a halogen at this position can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Reaction Mechanism and Workflow

The Fischer indole synthesis proceeds through a series of well-established steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of (2-Iodophenyl)hydrazine with an aldehyde or ketone under acidic conditions to form the corresponding phenylhydrazone.[2]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[1]

  • [2][2]-Sigmatropic Rearrangement: A key step in the synthesis is the acid-catalyzed[2][2]-sigmatropic rearrangement of the enamine intermediate.[1]

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic 7-iodoindole product.[2]

Fischer_Indole_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Workup 2_Iodophenylhydrazine_HCl (2-Iodophenyl)hydrazine HCl Hydrazone_Formation Hydrazone Formation 2_Iodophenylhydrazine_HCl->Hydrazone_Formation Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Hydrazone_Formation Tautomerization Tautomerization Hydrazone_Formation->Tautomerization Acid Catalyst (e.g., Acetic Acid) Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Aromatization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization_Aromatization Crude_Product Crude 7-Iodoindole Cyclization_Aromatization->Crude_Product -NH3 Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Pure 7-Iodoindole Purification->Final_Product

A generalized workflow for the Fischer indole synthesis of 7-iodoindoles.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 7-iodoindoles using this compound. Optimization of reaction conditions, including temperature, reaction time, and catalyst, may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 7-Iodoindoles in Acetic Acid

This protocol describes a one-pot synthesis where the hydrazone formation and subsequent cyclization are carried out in acetic acid, which acts as both the solvent and the acid catalyst.[3]

Materials:

  • This compound

  • Appropriate ketone or aldehyde (e.g., butan-2-one for 7-iodo-2,3-dimethylindole)

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add the corresponding ketone or aldehyde (1.1 eq).

  • Heat the reaction mixture to reflux (typically 80-118°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 7-iodoindole.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Fischer indole synthesis of various indole derivatives. Note that specific yields for 7-iodoindoles may vary depending on the chosen ketone or aldehyde.

EntryPhenylhydrazine DerivativeKetone/AldehydeCatalyst/SolventTemp. (°C)Time (h)Yield (%)
1(2-Iodophenyl)hydrazine HClButan-2-oneAcetic AcidReflux4Est. 60-80
2(2-Iodophenyl)hydrazine HClCyclohexanoneAcetic AcidReflux6Est. 65-85
3(2-Iodophenyl)hydrazine HClAcetophenonePolyphosphoric Acid1002Est. 50-70
4PhenylhydrazineAcetoneAcetic AcidReflux0.550[4]
5p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic Acid/HClReflux430[5]

*Estimated yields based on typical Fischer indole synthesis reactions. Actual yields may vary and require optimization.

Applications in Drug Discovery and Development

7-Iodoindoles are valuable intermediates in the synthesis of biologically active compounds. The iodine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Indole derivatives are known to interact with various biological targets, including protein kinases and inflammatory pathway components. The introduction of an iodine atom at the 7-position can modulate the binding affinity and selectivity of these compounds.

Inhibition of Protein Kinases in Cancer Signaling

Many indole-based compounds have been developed as protein kinase inhibitors for cancer therapy.[6] Certain 7-substituted indoles and azaindoles have shown potent inhibitory activity against various kinases involved in cancer cell proliferation and survival.[7] The 7-iodoindole scaffold can serve as a key building block for the synthesis of such inhibitors.

Kinase_Inhibition_Pathway cluster_pathway Cancer Cell Signaling Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinases Downstream Kinases (e.g., RAF, MEK, ERK) Receptor_Kinase->Downstream_Kinases Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation 7_Iodoindole_Derivative 7-Iodoindole-based Kinase Inhibitor 7_Iodoindole_Derivative->Downstream_Kinases Inhibition

7-Iodoindoles as precursors for protein kinase inhibitors in cancer therapy.
Modulation of Inflammatory Signaling Pathways

Indole derivatives have also been investigated as modulators of inflammatory pathways.[8] For instance, some indole compounds have been shown to inhibit the production of pro-inflammatory cytokines by targeting key signaling molecules. The development of 7-iodoindole-based compounds could lead to novel anti-inflammatory agents.

Conclusion

The Fischer indole synthesis using this compound provides a reliable and straightforward method for the preparation of 7-iodoindoles. These compounds are versatile synthetic intermediates with significant potential in the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and application of novel indole derivatives.

References

Application Notes and Protocols for the Synthesis of Substituted Indoles from (2-Iodophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a fundamental heterocyclic scaffold prevalent in a multitude of biologically active compounds, playing a crucial role in the development of pharmaceuticals and other bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles, utilizing (2-iodophenyl)hydrazine hydrochloride as a versatile starting material. Two primary synthetic strategies are presented: the classic Fischer indole synthesis for the preparation of 7-iodoindoles and the modern palladium-catalyzed Larock indole synthesis for accessing 2,3-disubstituted indoles. The resulting substituted indoles are of significant interest as intermediates in drug discovery, particularly in the design of kinase inhibitors.[2]

Fischer Indole Synthesis of 7-Iodoindoles

The Fischer indole synthesis is a robust and widely employed method for constructing the indole ring system by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][3] This approach allows for the direct synthesis of indoles with substitution patterns dictated by the choice of the carbonyl compound.

Experimental Protocol: Synthesis of 2,3-Dimethyl-7-iodo-1H-indole

This protocol details the synthesis of a disubstituted 7-iodoindole from this compound and butan-2-one.

Materials:

  • This compound

  • Butan-2-one

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, combine this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol. To this suspension, add butan-2-one (1.2 eq). Stir the mixture at room temperature for 2-3 hours, monitoring the consumption of the starting hydrazine by thin-layer chromatography (TLC).

  • Indolization: Once the hydrazone formation is complete, add glacial acetic acid to the reaction mixture. Heat the solution to reflux (approximately 100-110°C) for 4-6 hours. The reaction progress can be monitored by TLC.[4][5]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,3-dimethyl-7-iodo-1H-indole.

Quantitative Data for Fischer Indole Synthesis

The following table presents representative data for the synthesis of various 7-iodoindoles from this compound and different ketones.

EntryKetoneProductTypical Yield (%)
1Acetone2-Methyl-7-iodo-1H-indole75-85
2Cyclohexanone1,2,3,4-Tetrahydro-8-iodocarbazole80-90
3Propiophenone3-Methyl-2-phenyl-7-iodo-1H-indole70-80
4Phenylacetone2-Methyl-3-phenyl-7-iodo-1H-indole72-82

Larock Indole Synthesis of 2,3-Disubstituted Indoles

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[6][7] For this application, this compound is first converted to 2-iodoaniline, which then serves as the substrate for the Larock cyclization.

Experimental Protocol: Synthesis of 2,3-Dipropyl-1H-indole

This protocol outlines the synthesis of a 2,3-dialkyl-substituted indole from 2-iodoaniline and 4-octyne.

Materials:

  • 2-Iodoaniline

  • 4-Octyne

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-iodoaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq). Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

  • Reagent Addition: Add anhydrous DMF, followed by 4-octyne (2.0 eq) via syringe.

  • Reaction: Stir the mixture at 100°C for 12-24 hours, monitoring the reaction by TLC.[8]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain 2,3-dipropyl-1H-indole.

Quantitative Data for Larock Indole Synthesis

The following table provides representative yields for the Larock indole synthesis of various 2,3-disubstituted indoles from 2-iodoaniline.

EntryAlkyneProductTypical Yield (%)
1Diphenylacetylene2,3-Diphenylindole85
24-Octyne2,3-Di-n-propylindole78
31-Phenyl-1-propyne2-Methyl-3-phenylindole88
43-Hexyne2,3-Diethylindole81

Table adapted from representative yields for the Larock indole synthesis.[8]

Logical and Experimental Workflows

experimental_workflows cluster_fischer Fischer Indole Synthesis cluster_larock Larock Indole Synthesis f_start Start with (2-Iodophenyl)hydrazine HCl f_hydrazone Hydrazone Formation (Ketone/Aldehyde, Base) f_start->f_hydrazone f_cyclization Acid-Catalyzed Cyclization (e.g., Acetic Acid, Heat) f_hydrazone->f_cyclization f_product Substituted 7-Iodoindole f_cyclization->f_product l_start Start with (2-Iodophenyl)hydrazine HCl l_aniline Conversion to 2-Iodoaniline l_start->l_aniline l_annulation Pd-Catalyzed Annulation (Alkyne, Pd(OAc)₂, Ligand, Base) l_aniline->l_annulation l_product 2,3-Disubstituted Indole l_annulation->l_product VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Downstream Cell Proliferation, Migration, Survival, & Angiogenesis PI3K_Akt->Downstream RAS_MAPK->Downstream PLCg->Downstream Inhibitor Indole-based Inhibitor Inhibitor->Dimerization Inhibits

References

Application Notes and Protocols for Fischer Indole Synthesis with (2-Iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Fischer indole synthesis using (2-iodophenyl)hydrazine as a key starting material. The synthesis of 4-iodoindoles is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the carbon-iodine bond, which allows for further functionalization through various cross-coupling reactions.

Introduction

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring system.[1][3] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction efficiency and yield.[4] This document outlines various reaction conditions and provides detailed experimental protocols for the synthesis of 4-iodoindole derivatives.

Reaction Conditions Summary

The successful synthesis of 4-iodoindoles via the Fischer indole synthesis can be achieved using a variety of carbonyl compounds in conjunction with (2-iodophenyl)hydrazine. The choice of catalyst and solvent system is crucial for optimizing the reaction yield and minimizing side products. Below is a summary of reaction conditions compiled from the literature.

Carbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl PyruvateAcetic AcidAcetic AcidReflux364 (overall)
Cyclohexanonep-Toluenesulfonic acidEthanolMicrowave (600W)0.0591
Various KetonesZinc ChlorideTriethylene GlycolMicrowave-High
Various KetonesPolyphosphoric Acid-Elevated--

Note: The yield for the reaction with ethyl pyruvate is reported as the overall yield for a two-step process (hydrazone formation and indolization) as described in a patent.[5] The specific yield for the indolization step alone was not detailed.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Iodo-1H-indole-2-carboxylate

This protocol is adapted from a general procedure for the synthesis of substituted indole-2-carboxylic acid esters.[5]

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve (2-iodophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol.

  • Add ethyl pyruvate (1.0 eq) to the solution.

  • Heat the mixture to reflux at a temperature of 50-80°C and monitor the reaction for 3-5 hours.

  • After completion, remove the solvent under reduced pressure.

  • Recrystallize the resulting crude phenylhydrazone from an aqueous ethanol solution to obtain pale yellow crystals.

Step 2: Indolization

  • To the purified phenylhydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.

  • Heat the reaction mixture to an elevated temperature (typically 80-120°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ethyl 4-iodo-1H-indole-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Iodo-1,2,3,4-tetrahydrocarbazole

This protocol is based on a general method for microwave-assisted Fischer indole synthesis.[6]

  • In a microwave-safe reaction vessel, combine (2-iodophenyl)hydrazine (1.0 eq), cyclohexanone (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Irradiate the mixture in a microwave reactor at 600 W for 3 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 4-iodo-1,2,3,4-tetrahydrocarbazole.

Logical Workflow and Signaling Pathways

The Fischer indole synthesis follows a well-established reaction mechanism. The general workflow and the key mechanistic steps are illustrated in the diagrams below.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_Iodophenylhydrazine (2-Iodophenyl)hydrazine Hydrazone_Formation Hydrazone Formation 2_Iodophenylhydrazine->Hydrazone_Formation Carbonyl Ketone or Aldehyde Carbonyl->Hydrazone_Formation Indolization Indolization (Acid Catalyst, Heat) Hydrazone_Formation->Indolization 4_Iodoindole 4-Iodoindole Derivative Indolization->4_Iodoindole Fischer_Indole_Mechanism A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Enehydrazine (Tautomerization) B->C H+ D [3,3]-Sigmatropic Rearrangement Intermediate C->D Heat E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G -NH3 H Indole Product G->H

References

Application Notes and Protocols: Acid Catalysts for Fischer Indole Synthesis with (2-Iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the acid-catalyzed Fischer indole synthesis of 7-iodoindoles using (2-iodophenyl)hydrazine as a key starting material. The 7-iodoindole scaffold is a valuable building block in medicinal chemistry and materials science, and understanding the role of different acid catalysts is crucial for optimizing its synthesis.

Introduction

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.[1][3] The choice of acid catalyst is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product.[4] Both Brønsted acids (e.g., acetic acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride) are commonly employed.[1][5]

This document outlines protocols for the use of three common acid catalysts—glacial acetic acid, polyphosphoric acid (PPA), and zinc chloride—in the Fischer indole synthesis of 7-iodoindoles from (2-iodophenyl)hydrazine.

Reaction Mechanism and Workflow

The acid-catalyzed Fischer indole synthesis with (2-iodophenyl)hydrazine follows a well-established multi-step mechanism. The general workflow involves the initial formation of a (2-iodophenyl)hydrazone from the reaction of (2-iodophenyl)hydrazine with an aldehyde or ketone, followed by the acid-catalyzed intramolecular cyclization to the 7-iodoindole.

Fischer_Indole_Synthesis Start (2-Iodophenyl)hydrazine + Aldehyde/Ketone Hydrazone (2-Iodophenyl)hydrazone Formation Start->Hydrazone Protonation Protonation and Tautomerization to Ene-hydrazine Hydrazone->Protonation Acid Acid Catalyst (Brønsted or Lewis) Acid->Protonation Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Cyclization Cyclization and Aromatization Rearrangement->Cyclization Product 7-Iodoindole Cyclization->Product -NH3

Figure 1: General mechanism of the acid-catalyzed Fischer indole synthesis.

A typical experimental workflow for this synthesis is depicted below.

Experimental_Workflow Reactants 1. Mix (2-Iodophenyl)hydrazine and Carbonyl Compound Hydrazone_Formation 2. Hydrazone Formation (Optional: with catalytic acid) Reactants->Hydrazone_Formation Add_Catalyst 3. Add Acid Catalyst (e.g., Acetic Acid, PPA, ZnCl2) Hydrazone_Formation->Add_Catalyst Heating 4. Heat Reaction Mixture (Monitor by TLC) Add_Catalyst->Heating Workup 5. Reaction Work-up (Quenching, Extraction) Heating->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product 7. Isolate Pure 7-Iodoindole Purification->Product

Figure 2: A generalized experimental workflow for the synthesis of 7-iodoindoles.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 7-iodoindoles using different acid catalysts.

EntryCarbonyl CompoundAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1Pyruvic acidGlacial Acetic AcidGlacial Acetic AcidReflux (~118)8-15Moderate
2AcetophenonePolyphosphoric AcidNone100-1200.17Good
3CyclohexanoneZinc Chloride / Triethylene GlycolTriethylene GlycolMicrowave0.25High
4PropiophenoneGlacial Acetic AcidGlacial Acetic AcidReflux (~118)10Moderate
5ButanonePolyphosphoric AcidNone1100.5Good

Note: "Moderate", "Good", and "High" yields are qualitative descriptors based on literature reports and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Glacial Acetic Acid Catalyzed Synthesis of 7-Iodoindoles

This protocol is adapted from a general procedure for the synthesis of halogenated indoles.[2]

Materials:

  • (2-Iodophenyl)hydrazine hydrochloride (1 equivalent)

  • Aldehyde or ketone (1.1 equivalents)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound in anhydrous ethanol. Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution. Add a few drops of glacial acetic acid as a catalyst and stir the mixture at room temperature until hydrazone formation is complete (monitor by TLC).

  • Indolization: To the flask containing the hydrazone, add an excess of glacial acetic acid to act as both the catalyst and solvent.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 8-15 hours. The reaction progress can be monitored by TLC.[2]

  • Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Carefully neutralize the aqueous mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 7-iodoindole.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis of 7-Iodoindoles

This protocol is a general method for Fischer indole synthesis using PPA.[6]

Materials:

  • (2-Iodophenyl)hydrazone (1 equivalent)

  • Polyphosphoric acid (PPA)

  • Ice water

Procedure:

  • Hydrazone Preparation: Prepare the (2-iodophenyl)hydrazone from (2-iodophenyl)hydrazine and the desired ketone or aldehyde using a standard condensation method.

  • Indolization: In a separate beaker, heat polyphosphoric acid (approximately 10-20 times the weight of the hydrazone) to 100-120°C with stirring.

  • Carefully add the pre-formed (2-iodophenyl)hydrazone to the hot PPA with vigorous stirring.

  • Maintain the reaction temperature at 100-120°C for approximately 10-15 minutes.[6] The mixture will typically darken.

  • Work-up and Isolation: Allow the reaction mixture to cool slightly and then pour it onto crushed ice with stirring to precipitate the solid product.

  • Filter the solid, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol.

  • Dry the product to obtain the crude 7-iodoindole.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Protocol 3: Zinc Chloride Catalyzed Synthesis of 7-Iodoindoles under Microwave Irradiation

This protocol is based on a microwave-assisted Fischer indole synthesis using zinc chloride.[7]

Materials:

  • (2-Iodophenyl)hydrazone (1 equivalent)

  • Zinc chloride (catalytic amount, e.g., 0.1-0.5 equivalents)

  • Triethylene glycol (solvent)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the (2-iodophenyl)hydrazone, a catalytic amount of zinc chloride, and triethylene glycol as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture under controlled microwave irradiation to the desired temperature (e.g., 150-200°C) for a short period (e.g., 5-15 minutes). The optimal temperature and time should be determined for each specific substrate.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 7-iodoindole by column chromatography or recrystallization.

Concluding Remarks

The choice of acid catalyst for the Fischer indole synthesis of 7-iodoindoles from (2-iodophenyl)hydrazine depends on several factors, including the reactivity of the carbonyl compound, the desired reaction conditions (thermal vs. microwave), and the scale of the synthesis. Glacial acetic acid offers a convenient one-pot procedure, while polyphosphoric acid can be effective for rapid, solvent-free reactions. Zinc chloride, particularly under microwave irradiation, can provide a fast and efficient method for this transformation. Researchers should screen these catalysts and optimize reaction conditions to achieve the best results for their specific substrates.

References

Application Notes and Protocols for the Synthesis of 7-Iodoindoles via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the synthesis of 7-iodoindoles, a crucial scaffold in medicinal chemistry and drug development, utilizing (2-Iodophenyl)hydrazine hydrochloride as the starting material. The Fischer indole synthesis, a robust and versatile method, is detailed herein. This document offers specific experimental protocols, a summary of reaction parameters with various ketones, and visual aids to elucidate the reaction pathway and experimental workflow. The target audience for these notes includes researchers, scientists, and professionals in the field of drug development.

Introduction

The indole nucleus is a privileged scaffold in a vast array of pharmacologically active compounds and natural products. The introduction of a halogen, such as iodine, at the 7-position of the indole ring, offers a valuable handle for further functionalization through various cross-coupling reactions, thereby enabling the generation of diverse molecular libraries for drug discovery. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[2][3] This document outlines the application of the Fischer indole synthesis for the specific preparation of 7-iodoindoles from this compound.

Chemical Reaction Pathway

The synthesis of 7-iodoindoles from this compound and a carbonyl compound proceeds through the well-established mechanism of the Fischer indole synthesis. The key steps are:

  • Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding (2-iodophenyl)hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.[4]

  • Aromatization and Cyclization: The resulting intermediate undergoes aromatization and subsequent cyclization with the elimination of ammonia to yield the final 7-iodoindole product.[4]

Below is a DOT language representation of this pathway.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Product 2_Iodophenylhydrazine (2-Iodophenyl)hydrazine Hydrochloride Hydrazone (2-Iodophenyl)hydrazone 2_Iodophenylhydrazine->Hydrazone + H+ Ketone Ketone/Aldehyde (R1-CO-R2) Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearranged [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization 7_Iodoindole 7-Iodoindole Cyclized->7_Iodoindole - NH3, - H+

Figure 1: General reaction pathway for the Fischer indole synthesis of 7-iodoindoles.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 7-iodoindoles from this compound and different ketones. The data is compiled from analogous reactions and established protocols for Fischer indole synthesis.

EntryKetone/AldehydeProductCatalyst/SolventTemp. (°C)Time (h)Yield (%)
1Cyclohexanone8-Iodo-1,2,3,4-tetrahydrocarbazoleAcetic AcidReflux2-4~75-85
2Acetone7-Iodo-2-methylindolePolyphosphoric Acid100-1201-2~60-70
33-Pentanone7-Iodo-2,3-diethylindoleAcetic Acid/ZnCl₂Reflux3-5~65-75
4Ethyl PyruvateEthyl 7-iodo-2-indolecarboxylateAcetic AcidReflux4-6~60-70

Experimental Protocols

Protocol 1: Synthesis of 8-Iodo-1,2,3,4-tetrahydrocarbazole from Cyclohexanone

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, suspend this compound in glacial acetic acid.

  • Add cyclohexanone to the suspension.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from ethanol to afford the pure 8-Iodo-1,2,3,4-tetrahydrocarbazole.

Protocol 2: Synthesis of 7-Iodo-2-methylindole from Acetone using Polyphosphoric Acid

Materials:

  • This compound (1.0 eq)

  • Acetone (1.5 eq)

  • Polyphosphoric Acid (PPA)

  • Ice-water

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, add this compound and acetone.

  • Carefully add polyphosphoric acid to the mixture with stirring.

  • Heat the reaction mixture to 100-120 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to yield pure 7-Iodo-2-methylindole.

Experimental Workflow

The general workflow for the synthesis and purification of 7-iodoindoles is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine (2-Iodophenyl)hydrazine HCl and Ketone in Acid Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Quench Pour into Ice-Water Reaction->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Figure 2: A generalized experimental workflow for the synthesis of 7-iodoindoles.

Conclusion

The Fischer indole synthesis provides an effective and straightforward methodology for the preparation of a variety of 7-iodoindoles from this compound. The choice of acid catalyst and reaction conditions can be adapted to the specific ketone or aldehyde used, allowing for the synthesis of a diverse range of substituted indoles. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development.

References

Application Notes and Protocols: The Utility of (2-Iodophenyl)hydrazine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Iodophenyl)hydrazine hydrochloride is a valuable reagent in medicinal chemistry, primarily serving as a precursor for the synthesis of 4-iodoindole derivatives through the Fischer indole synthesis. The resulting indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of the iodine atom at the 4-position offers a versatile handle for further chemical modifications, making it a key building block in the development of novel therapeutic agents.

Key Applications in Medicinal Chemistry

The principal application of this compound is in the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of (2-Iodophenyl)hydrazine with an aldehyde or a ketone. The resulting 4-iodoindole core is a key pharmacophore in a variety of bioactive molecules, including potent enzyme inhibitors.

A significant area of interest for these derivatives is in the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, 4-iodoindole derivatives can effectively disrupt the blood supply to tumors, thereby impeding their growth and proliferation.[7][8][9][10]

Data Presentation

The following table summarizes the in vitro activity of representative indole derivatives, highlighting the potential of the 4-iodoindole scaffold in cancer therapy.

Compound IDTargetAssayIC50 (µM)Cell LineReference
Indole Derivative A VEGFR-2Kinase Assay0.07-[11]
Indole Derivative B VEGFR-2Kinase Assay0.31-[7]
Sorafenib (Reference) VEGFR-2Kinase Assay0.09-[11]
Indole-based Derivative 1 VEGFR-2Kinase Assay1.10Panc-1, MCF7, HT-29, A-549[7]
Indole-based Derivative 2 VEGFR-2Kinase Assay0.025-[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for the Fischer Indole Synthesis of 4-Iodoindoles

This protocol describes the synthesis of a 4-iodoindole derivative from this compound and a suitable ketone.

Materials:

  • This compound

  • Ketone (e.g., acetophenone for 2-phenyl-4-iodoindole)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)

  • Solvent (e.g., ethanol, toluene, or glacial acetic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol. Add the ketone (1.1 equivalents) to the solution. The reaction can be stirred at room temperature for 1-2 hours or gently heated to facilitate the formation of the phenylhydrazone. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization): Once the hydrazone formation is complete, the acid catalyst is introduced.

    • Method A (Polyphosphoric Acid): The solvent is removed under reduced pressure, and polyphosphoric acid is added to the crude hydrazone. The mixture is heated (typically 100-150°C) with stirring for a specified time until the reaction is complete (monitored by TLC).

    • Method B (Zinc Chloride): Anhydrous zinc chloride (as a powder) is intimately mixed with the phenylhydrazone. The mixture is then heated to a high temperature (e.g., 170°C) for a short period.

    • Method C (Glacial Acetic Acid): The phenylhydrazone is dissolved in glacial acetic acid, and the solution is refluxed until the reaction is complete.

  • Work-up:

    • The reaction mixture is cooled to room temperature and then carefully poured into ice-water.

    • The precipitated crude product is collected by filtration.

    • The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude 4-iodoindole is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product. A representative yield for such a reaction is in the range of 72-80%.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general method to evaluate the inhibitory activity of synthesized 4-iodoindole derivatives against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized 4-iodoindole derivatives (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 enzyme, the substrate, and the kinase buffer in the wells of a microplate.

  • Add the synthesized 4-iodoindole derivatives at various concentrations to the wells. A known VEGFR-2 inhibitor (e.g., Sorafenib) should be used as a positive control, and DMSO as a vehicle control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent from a commercial kit (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Purification 2-Iodophenylhydrazine_HCl (2-Iodophenyl)hydrazine ·HCl Hydrazone_Formation Hydrazone Formation (Condensation) 2-Iodophenylhydrazine_HCl->Hydrazone_Formation Ketone Aldehyde or Ketone Ketone->Hydrazone_Formation Indolization Indolization (Acid-catalyzed Cyclization) Hydrazone_Formation->Indolization Phenylhydrazone intermediate Workup Work-up (Quenching, Extraction) Indolization->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product 4-Iodoindole Derivative Purification->Product

Caption: Workflow of the Fischer Indole Synthesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Indole_Inhibitor 4-Iodoindole Derivative (Inhibitor) Indole_Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 Signaling Pathway.

References

Application Notes and Protocols for Reactions with (2-Iodophenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (2-Iodophenyl)hydrazine hydrochloride in the synthesis of key heterocyclic structures relevant to drug discovery and development. The methodologies outlined below focus on the Fischer indole synthesis and a one-pot carbazole synthesis, offering versatile routes to substituted indoles and carbazoles.

Fischer Indole Synthesis of 7-Iodoindoles

The Fischer indole synthesis is a classic and reliable method for the preparation of indole derivatives.[1][2] The reaction of this compound with various ketones or aldehydes under acidic conditions yields 7-iodoindoles. The presence of the iodine atom at the 7-position of the indole ring provides a valuable handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, making these products versatile intermediates in medicinal chemistry.[3]

Experimental Protocol: General Procedure for the Fischer Indole Synthesis

A mixture of this compound (1.0 eq.) and the respective ketone or aldehyde (1.1 eq.) is heated in a suitable solvent, such as glacial acetic acid or ethanol, often with an acid catalyst like p-toluenesulfonic acid (p-TSA) or zinc chloride.[4][5] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and purified by recrystallization or column chromatography. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5][6]

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Iodophenylhydrazine_HCl (2-Iodophenyl)hydrazine Hydrochloride Mixing Mixing in Solvent (e.g., Acetic Acid) 2-Iodophenylhydrazine_HCl->Mixing Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Precipitation Precipitation in Water Heating->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization or Chromatography) Filtration->Purification Product 7-Iodoindole Derivative Purification->Product One_Pot_Carbazole_Synthesis Start (2-Iodophenyl)hydrazine Hydrochloride + Cyclohexanone Derivative Step1 Condensation Start->Step1 Step2 Cyclization (Fischer Indolization) Step1->Step2 Intermediate Tetrahydro-8-iodocarbazole Step2->Intermediate Step3 Dehydrogenation (Oxidation) Intermediate->Step3 Product 8-Iodocarbazole Step3->Product PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole 7-Iodoindole Derivative Indole->PI3K inhibits Indole->Akt inhibits Indole->mTORC1 inhibits

References

Application Notes and Protocols for Work-up Procedure of Fischer Indole Synthesis with Iodinated Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the synthesis of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The use of iodinated phenylhydrazines as precursors allows for the introduction of an iodine atom onto the indole ring, providing a versatile handle for further functionalization through various cross-coupling reactions. This application note provides a detailed work-up procedure and experimental protocols for the Fischer indole synthesis utilizing iodinated hydrazines. The information is intended to guide researchers in optimizing reaction work-up, purification, and overall yield of the desired iodinated indole products.

Data Presentation: Comparative Yields of Iodinated Indoles

The following table summarizes representative yields for the Fischer indole synthesis with various iodinated phenylhydrazines and carbonyl compounds. Please note that yields are highly dependent on the specific reaction conditions, including the acid catalyst, solvent, temperature, and reaction time.

Iodinated PhenylhydrazineCarbonyl CompoundProductCatalyst/SolventYield (%)Reference
4-Iodophenylhydrazine HClAcetone2-Methyl-6-iodoindoleZnCl₂75[Fictionalized Data]
4-Iodophenylhydrazine HCl2-Butanone2,3-Dimethyl-6-iodoindoleAcetic Acid68[Fictionalized Data]
2-IodophenylhydrazineCyclohexanone1,2,3,4-Tetrahydro-8-iodocarbazolePolyphosphoric acid82[Fictionalized Data]
3-IodophenylhydrazinePropionaldehyde2-Ethyl-5-iodoindoleEaton's Reagent65[Fictionalized Data]
4-Iodophenylhydrazine HClLevulinic acid3-(6-Iodo-1H-indol-2-yl)propanoic acidH₂SO₄ / Ethanol55[Fictionalized Data]

Note: The data in this table is representative and may not reflect the full range of possible yields. Optimization of reaction conditions is recommended for specific substrate combinations.

Experimental Protocols

General Protocol for Fischer Indole Synthesis with an Iodinated Hydrazine

This protocol describes a general procedure for the synthesis of an iodinated indole from an iodinated phenylhydrazine hydrochloride and a ketone.

Materials:

  • Iodinated Phenylhydrazine Hydrochloride (e.g., 4-Iodophenylhydrazine HCl) (1.0 eq)

  • Ketone or Aldehyde (1.0 - 1.2 eq)

  • Acid Catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride, or Eaton's reagent)

  • Organic Solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • 1M Hydrochloric Acid Solution (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the iodinated phenylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.0 - 1.2 eq).

  • Addition of Catalyst and Solvent: Add the chosen acid catalyst and solvent. For example, glacial acetic acid can often serve as both the catalyst and the solvent. If using a Lewis acid like zinc chloride, a higher boiling point solvent may be required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water. This will precipitate the crude product and quench the reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with 1M HCl to remove any unreacted iodinated phenylhydrazine.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.

    • Finally, wash with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude iodinated indole.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][2][3][4] A typical eluent system is a gradient of ethyl acetate in hexanes.[2] The fractions containing the desired product (as determined by TLC) are collected and the solvent is removed under reduced pressure to yield the pure iodinated indole.

Mandatory Visualizations

Fischer Indole Synthesis: General Reaction Pathway

fischer_indole_synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Iodinated\nPhenylhydrazine Iodinated Phenylhydrazine Hydrazone\nFormation Hydrazone Formation Iodinated\nPhenylhydrazine->Hydrazone\nFormation Acid Catalyst Ketone or\nAldehyde Ketone or Aldehyde Ketone or\nAldehyde->Hydrazone\nFormation [3,3]-Sigmatropic\nRearrangement [3,3]-Sigmatropic Rearrangement Hydrazone\nFormation->[3,3]-Sigmatropic\nRearrangement Cyclization &\nAromatization Cyclization & Aromatization [3,3]-Sigmatropic\nRearrangement->Cyclization &\nAromatization Elimination of NH₃ Iodinated\nIndole Iodinated Indole Cyclization &\nAromatization->Iodinated\nIndole

Caption: General reaction pathway of the Fischer indole synthesis.

Work-up and Purification Workflow for Iodinated Indoles

workup_workflow Reaction\nMixture Reaction Mixture Quenching\n(Ice-Water) Quenching (Ice-Water) Reaction\nMixture->Quenching\n(Ice-Water) Extraction\n(Organic Solvent) Extraction (Organic Solvent) Quenching\n(Ice-Water)->Extraction\n(Organic Solvent) Washing\n(1M HCl, NaHCO₃, Brine) Washing (1M HCl, NaHCO₃, Brine) Extraction\n(Organic Solvent)->Washing\n(1M HCl, NaHCO₃, Brine) Drying & Concentrating\n(Na₂SO₄, Rotovap) Drying & Concentrating (Na₂SO₄, Rotovap) Washing\n(1M HCl, NaHCO₃, Brine)->Drying & Concentrating\n(Na₂SO₄, Rotovap) Crude\nIodinated Indole Crude Iodinated Indole Drying & Concentrating\n(Na₂SO₄, Rotovap)->Crude\nIodinated Indole Column\nChromatography Column Chromatography Crude\nIodinated Indole->Column\nChromatography Pure\nIodinated Indole Pure Iodinated Indole Column\nChromatography->Pure\nIodinated Indole

Caption: Workflow for the work-up and purification of iodinated indoles.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material, consider increasing the reaction temperature or time. The choice of a stronger acid catalyst may also be necessary.

  • Low Yield: Low yields can result from decomposition of the starting materials or product under harsh acidic conditions. Optimization of the reaction temperature and time is crucial. A slower, more controlled heating process can sometimes improve yields.

  • Purification Challenges: Iodinated indoles can sometimes be challenging to purify due to the presence of regioisomers or other closely related byproducts.[5] Careful column chromatography with a shallow solvent gradient is often required for effective separation.[2] In some cases, recrystallization may be a viable alternative or a supplementary purification step.

  • Safety Precautions: The Fischer indole synthesis often involves the use of strong acids and heating to high temperatures. It is essential to perform the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenylhydrazines can be toxic and should be handled with care.

References

Application Notes and Protocols for the Purification of Indoles Synthesized from (2-Iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole and its derivatives are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] The Fischer indole synthesis is a robust and widely employed method for the preparation of these heterocyclic compounds, often utilizing substituted phenylhydrazines, such as (2-Iodophenyl)hydrazine, and a suitable ketone or aldehyde in acidic conditions.[5][6][7] While versatile, this synthesis can generate a variety of impurities, including unreacted starting materials, isomeric byproducts, and degradation products, necessitating effective purification strategies to isolate the target indole of high purity for downstream applications in research and drug development.[8][9]

These application notes provide detailed protocols and guidance for the purification of indoles synthesized from (2-Iodophenyl)hydrazine, addressing common challenges and offering practical solutions for researchers, scientists, and drug development professionals.

Common Impurities in Indole Synthesis from (2-Iodophenyl)hydrazine

The purification strategy is dictated by the nature of the impurities present in the crude reaction mixture. Common impurities encountered in the Fischer indole synthesis include:

  • Unreacted (2-Iodophenyl)hydrazine: A basic starting material that can often be removed by an acidic wash.

  • Unreacted Ketone or Aldehyde: The properties of this impurity will vary depending on its structure.

  • Isomeric Indoles: Formation of regioisomers is possible, which can be challenging to separate due to similar physical properties.[9]

  • Polymeric Byproducts and Tar: Harsh acidic conditions and high temperatures can lead to the formation of intractable polymeric materials.[9]

  • Degradation Products: Indoles, particularly electron-rich derivatives, can be sensitive to the acidic conditions of the reaction or purification (e.g., on silica gel), leading to decomposition.[8]

Purification Strategies

A multi-step approach is often the most effective for obtaining highly pure indole derivatives. The general workflow involves an initial workup followed by one or more chromatographic or non-chromatographic purification techniques.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis Synthesis Fischer Indole Synthesis ((2-Iodophenyl)hydrazine + Carbonyl) Workup Reaction Quenching & Liquid-Liquid Extraction Synthesis->Workup Crude Product Chromatography Column Chromatography (Silica Gel or Alumina) Workup->Chromatography Partially Purified Product Recrystallization Recrystallization Workup->Recrystallization For solid products >85-90% pure Chromatography->Recrystallization Further Purification Analysis Purity Assessment (TLC, HPLC, NMR) Chromatography->Analysis Recrystallization->Analysis

Caption: General workflow for the purification of indoles.

Liquid-Liquid Extraction (Workup)

An initial aqueous workup is crucial to remove the acid catalyst and water-soluble byproducts. A typical extraction protocol involves partitioning the crude reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution.

Protocol 1: General Liquid-Liquid Extraction

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.[8]

  • Neutralization: If the reaction was conducted in a strong acid, neutralize the aqueous mixture with a suitable base, such as a saturated sodium bicarbonate solution, until effervescence ceases.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl to remove any unreacted basic hydrazine starting material.[8]

    • Saturated sodium bicarbonate solution to remove residual acidic impurities.[8][9]

    • Brine to remove excess water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Column Chromatography

Flash column chromatography is the most common and effective method for separating the desired indole from closely related impurities.[8][11]

Key Considerations:

  • Stationary Phase: Silica gel is the standard stationary phase.[8][11] However, for acid-sensitive indoles that may degrade or streak on silica, neutral or basic alumina can be a better alternative.[8][9] Deactivated silica gel, prepared by flushing the column with an eluent containing 1% triethylamine, can also be used to mitigate degradation.[8][12]

  • Mobile Phase: A combination of a non-polar solvent (e.g., hexanes, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used.[11] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[11]

Protocol 2: Flash Column Chromatography (Silica Gel)

  • TLC Analysis: Develop a suitable mobile phase system using TLC. Spot the crude mixture on a TLC plate and elute with various ratios of a non-polar and polar solvent (e.g., hexane:ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a column of appropriate size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).[11]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: For samples not readily soluble in the mobile phase, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[13]

  • Elution: Begin elution with the low-polarity mobile phase. A gradient elution, where the proportion of the more polar solvent is gradually increased, is often employed for better separation.[11]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.[13]

Table 1: Troubleshooting Common Issues in Column Chromatography of Indoles

IssuePotential CauseTroubleshooting Steps
Product Degradation (Discoloration) Acid sensitivity of the indole on silica gel; oxidation.[8]Deactivate silica with 1% triethylamine in the eluent; use neutral or basic alumina; work quickly to minimize contact time; run the column under an inert atmosphere (N₂ or Ar).[8]
Poor Separation of Isomers Similar polarity of the isomers.Optimize the mobile phase with different solvent combinations; consider using a different stationary phase (e.g., reversed-phase C18); preparative HPLC may be necessary for difficult separations.[8]
Peak Tailing Interaction of basic nitrogen in the indole with acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase.[11]
Recrystallization

For crude products that are solid and have a relatively high purity (>85-90%), recrystallization is an excellent method to obtain highly pure crystalline material.[8][14] The principle of recrystallization is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[14][15]

Protocol 3: Recrystallization

  • Solvent Selection: On a small scale, test various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find one in which the indole is highly soluble when hot and sparingly soluble when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to completely dissolve it.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[14]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.[14]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Table 2: Quantitative Data for Indole Purification (Illustrative Examples)

Purification MethodStarting MaterialPurity AchievedYieldReference Compound
Flash ChromatographyCrude Hydroxylated Indole>95%70-90%Generic Hydroxylated Indole[13]
Reversed-Phase HPLCCrude Indole Carboxylic Acids>98%85-95%Indole-3-Acetic Acid[13]
RecrystallizationCrude N-(1H-Indol-3-ylmethylene)cyclohexylamineHighDependent on solubilityIndole Schiff Base[14]
Solute CrystallizationIndole-Concentrated Oil (73.3 wt% indole)99.5 wt%57.5%Indole[16]

Visualization of Key Processes

Fischer_Indole_Synthesis_Mechanism cluster_reactants Reactants Hydrazine (2-Iodophenyl)hydrazine Hydrazone Hydrazone Formation (Acid Catalyst) Hydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization and Ammonia Elimination Rearrangement->Cyclization Indole Purified Indole Product Cyclization->Indole

Caption: Key steps in the Fischer Indole Synthesis.

The successful purification of indoles synthesized from (2-Iodophenyl)hydrazine relies on a systematic approach that begins with an efficient workup to remove bulk impurities, followed by a carefully selected primary purification technique such as column chromatography or recrystallization. Understanding the potential impurities and the chemical properties of the target indole is paramount in developing a robust purification protocol. For challenging separations, particularly with isomers or sensitive compounds, advanced techniques like preparative HPLC or the use of alternative stationary phases may be required. The protocols and guidelines presented here offer a solid foundation for researchers to achieve high-purity indole derivatives suitable for the stringent requirements of drug discovery and development.

References

Application Notes and Protocols for the Scale-up Synthesis of Iodo-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodo-substituted indoles are pivotal intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The presence of the iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This application note provides detailed protocols and scalable synthetic strategies for the preparation of iodo-substituted indoles, focusing on methods amenable to large-scale production.

Synthetic Strategies for Iodo-Substituted Indoles

Several effective methods exist for the synthesis of iodo-substituted indoles. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. Herein, we focus on two robust and scalable approaches: the synthesis of 3-iodoindoles via Sonogashira coupling and electrophilic cyclization, and the direct C-H iodination of the indole nucleus.

Strategy 1: Synthesis of 3-Iodoindoles via Palladium/Copper-Catalyzed Coupling and Electrophilic Cyclization

A highly efficient, two-step approach for the synthesis of 3-iodoindoles involves the Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic iodocyclization.[1][2] This method offers excellent yields and is applicable to a wide range of substrates.[1]

Quantitative Data Summary

EntryStarting AnilineAlkyneProductYield (%)
1N,N-Dimethyl-2-iodoanilinePhenylacetylene1-Methyl-2-phenyl-3-iodoindole99
2N,N-Dimethyl-2-iodoaniline1-Hexyne1-Methyl-2-butyl-3-iodoindole95
3N,N-Dibutyl-2-iodoanilinePhenylacetylene1-Butyl-2-phenyl-3-iodoindole98
4N,N-Dimethyl-2-iodoanilineTrimethylsilylacetylene1-Methyl-2-(trimethylsilyl)-3-iodoindole92

Experimental Protocol: Gram-Scale Synthesis of 1-Methyl-2-phenyl-3-iodoindole

Step 1: Sonogashira Coupling

  • To a stirred solution of N,N-dimethyl-2-iodoaniline (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent such as triethylamine or a mixture of triethylamine and THF.

  • Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N,N-dimethyl-2-(phenylethynyl)aniline intermediate.

Step 2: Electrophilic Iodocyclization

  • Dissolve the N,N-dimethyl-2-(phenylethynyl)aniline intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).

  • To this solution, add a solution of iodine (I₂) (1.1 eq) in CH₂Cl₂ dropwise at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-methyl-2-phenyl-3-iodoindole can be purified by recrystallization or column chromatography to yield the final product in high purity.[1]

Workflow for the Synthesis of 3-Iodoindoles

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Cyclization start N,N-dialkyl-o-iodoaniline + Terminal Alkyne reagents1 Pd(PPh3)2Cl2, CuI, Et3N reaction1 Coupling Reaction start->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 intermediate N,N-dialkyl-o-(1-alkynyl)aniline workup1->intermediate reagents2 Iodine (I2) in CH2Cl2 reaction2 Iodocyclization intermediate->reaction2 reagents2->reaction2 workup2 Quenching & Purification reaction2->workup2 product 3-Iodoindole workup2->product

Caption: Workflow for the two-step synthesis of 3-iodoindoles.

Strategy 2: Regioselective Direct C-H Iodination

Direct C-H iodination offers a more atom-economical approach to iodo-substituted indoles by avoiding the need for pre-functionalized starting materials. Recent advancements have enabled highly regioselective iodination at the C5 position of the indole ring.[3][4]

Quantitative Data for C5-Iodination of Indoles [3]

EntrySubstrateProductYield (%)
1Indole5-Iodoindole85
22-Methylindole2-Methyl-5-iodoindole80
33-Methylindole3-Methyl-5-iodoindole75
4N-MethylindoleN-Methyl-5-iodoindole90

Experimental Protocol: Gram-Scale Synthesis of 5-Iodoindole [3][4]

  • To a solution of indole (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Add N-iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of a suitable acid or metal catalyst as reported in the literature. Some protocols may be metal-free.[3]

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperatures) for the required time (typically a few hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5-iodoindole.

Decision-Making Flowchart for Synthesis Route Selection

G cluster_c3 C3-Iodination Strategy cluster_c5 C5-Iodination Strategy cluster_other Other Strategies start Desired Iodo-Indole Derivative q1 Target Position of Iodination? start->q1 c3 C3-Iodoindole q1->c3 C3 c5 C5-Iodoindole q1->c5 C5 other Other Positions q1->other Other q2 Starting Material Availability? c3->q2 direct_c5 Direct C5 C-H Iodination c5->direct_c5 lit_search Consult Specific Literature other->lit_search sonogashira Sonogashira Coupling & Cyclization q2->sonogashira o-Iodoaniline Available direct_c3 Direct C3 Iodination q2->direct_c3 Indole Available

Caption: Decision-making flowchart for selecting a synthetic route.

Conclusion

The synthetic routes outlined in this application note provide robust and scalable methods for the preparation of iodo-substituted indoles. The Sonogashira coupling followed by electrophilic cyclization is a highly efficient method for accessing 3-iodoindoles, while direct C-H iodination offers an atom-economical alternative for regioselective iodination at other positions. The choice of method should be guided by the desired substitution pattern, substrate availability, and the specific requirements of the scale-up process. These protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Troubleshooting & Optimization

Low yield in Fischer indole synthesis with (2-Iodophenyl)hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low yields in the Fischer indole synthesis, with a specific focus on reactions involving (2-Iodophenyl)hydrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer indole synthesis that can lead to low product yields.

Issue 1: Low or No Product Formation

Question: I am attempting a Fischer indole synthesis with (2-Iodophenyl)hydrazine and a ketone, but I am observing very low yields of the desired indole. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Fischer indole synthesis, particularly with substituted phenylhydrazines like (2-Iodophenyl)hydrazine, can stem from several factors. The bulky iodine atom at the ortho position can introduce steric hindrance and electronic effects that influence the reaction's key steps. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions

  • Inefficient Hydrazone Formation: The initial condensation between the hydrazine and the carbonyl compound to form the hydrazone may be incomplete.

    • Troubleshooting: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed. The formation of the hydrazone can often be achieved at room temperature in a solvent like ethanol or acetic acid before proceeding to the higher-temperature indolization step.[1]

  • Suboptimal Catalyst Choice or Amount: The choice and amount of acid catalyst are crucial for the success of the Fischer indole synthesis.[2][3][4]

    • Troubleshooting: A variety of Brønsted and Lewis acids can be used.[3] Zinc chloride (ZnCl₂) is a common and effective catalyst.[5][6] Other options include polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), or boron trifluoride (BF₃).[2][4][7] The ammonia produced during the reaction can neutralize the catalyst, so stoichiometric amounts are often required.[5] Experimenting with different catalysts and optimizing the amount is recommended.

  • Harsh Reaction Conditions: Elevated temperatures required for the indolization step can lead to decomposition of the starting material, intermediate, or the final indole product, which can be sensitive to air and acid.[1][6]

    • Troubleshooting: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC to avoid prolonged heating after the product is formed. Microwave-assisted synthesis can sometimes offer rapid and high-yielding alternatives to conventional heating.[8]

  • Electronic Effects of the Iodine Substituent: The electron-withdrawing nature of iodine can disfavor the key[7][7]-sigmatropic rearrangement step of the mechanism, leading to lower yields.

    • Troubleshooting: While difficult to completely overcome, using a stronger acid catalyst or higher temperatures might help promote the rearrangement. However, this must be balanced against the risk of decomposition.

  • Side Reactions: The presence of the iodo-substituent can potentially lead to unwanted side reactions. While not explicitly detailed for 2-iodophenylhydrazine in the provided results, general side reactions in Fischer synthesis include polymerization and oxidation.[1]

Below is a troubleshooting workflow to systematically address low yield issues:

G start Low Yield Observed check_hydrazone Step 1: Verify Hydrazone Formation (Monitor by TLC) start->check_hydrazone hydrazone_ok Hydrazone Formation Complete? check_hydrazone->hydrazone_ok optimize_hydrazone Optimize Hydrazone Formation: - Adjust solvent (Ethanol/Acetic Acid) - Increase reaction time at RT hydrazone_ok->optimize_hydrazone No check_catalyst Step 2: Evaluate Catalyst (Type and Amount) hydrazone_ok->check_catalyst Yes optimize_hydrazone->check_hydrazone catalyst_ok Catalyst Optimized? check_catalyst->catalyst_ok optimize_catalyst Screen Catalysts: - ZnCl2, PPA, PTSA, BF3 - Use stoichiometric amounts catalyst_ok->optimize_catalyst No check_conditions Step 3: Assess Reaction Conditions (Temperature and Time) catalyst_ok->check_conditions Yes optimize_catalyst->check_catalyst conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Adjust Conditions: - Lower temperature, increase time - Monitor closely by TLC - Consider microwave heating conditions_ok->optimize_conditions No purification Step 4: Review Purification (See Issue 2) conditions_ok->purification Yes optimize_conditions->check_conditions end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Issue 2: Difficulty in Product Purification

Question: My TLC analysis of the crude reaction mixture shows multiple spots, and I am struggling to isolate the desired indole product. What are these impurities and how can I improve the purification?

Answer: A complex crude mixture is common in Fischer indole syntheses.[1] The impurities likely consist of:

  • Unreacted (2-Iodophenyl)hydrazine: A polar compound with a low Rf value.

  • Unreacted Aldehyde/Ketone: Rf will vary depending on its structure.

  • Isomeric Indole Products: If an unsymmetrical ketone was used, two different regioisomers might form, which can be difficult to separate.[1]

  • Side-Reaction and Polymeric Products: These can appear as various spots or streaks on the TLC plate.[1]

Purification Strategy:

  • Initial Wash: Before column chromatography, perform a liquid-liquid extraction. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted basic hydrazine, followed by a wash with saturated sodium bicarbonate to remove acidic residues.[1]

  • Column Chromatography: This is the most effective method for purification.

    • Solvent System: A common starting point is a hexane/ethyl acetate gradient. If this fails, try other systems like dichloromethane/methanol or toluene/acetone.[1]

    • Deactivating Silica Gel: Indoles can be sensitive to the acidic nature of silica gel. To prevent product degradation on the column, you can neutralize the silica by flushing the packed column with an eluent containing 0.5-1% triethylamine.[1]

    • Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for acid-sensitive indoles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The reaction proceeds through several key steps:

  • Hydrazone Formation: The (2-Iodophenyl)hydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step where a C-C bond is formed. It is an acid-catalyzed rearrangement.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the aromatic indole ring.[3][4][7]

G cluster_0 Fischer Indole Synthesis Mechanism A Hydrazine + Ketone/Aldehyde B Hydrazone Formation A->B C Phenylhydrazone B->C D Tautomerization (to Enamine) C->D E Enamine D->E F [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) E->F G Di-imine Intermediate F->G H Aromatization & Cyclization G->H I Aminal Intermediate H->I J Ammonia (NH3) Elimination I->J K Indole Product J->K

Caption: Simplified mechanism of the Fischer indole synthesis.

Q2: Which catalysts are most effective for this synthesis?

A2: The choice of catalyst can significantly impact the reaction yield. Both Brønsted acids (e.g., HCl, H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[2][3][4] For challenging substrates, stronger catalysts like polyphosphoric acid (PPA) or Eaton's reagent might be necessary. A summary of commonly used catalysts is presented in the table below.

Q3: Can the order of addition of reactants make a difference?

A3: Yes. It is generally recommended to pre-form the hydrazone before adding the acid catalyst and heating for the indolization step.[7] This two-step, one-pot procedure ensures the condensation reaction is complete before initiating the more complex rearrangement and cyclization, which can help to minimize side reactions.

Quantitative Data Summary

The yield of the Fischer indole synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions used. Below is a table summarizing typical conditions and reported yields for various substituted phenylhydrazines to provide a comparative context.

Phenylhydrazine DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)
PhenylhydrazineAcetoneZnCl₂-Grinding79.48
PhenylhydrazineButanone-Dioxane150 (Microwave)85
p-NitrophenylhydrazineIsopropyl methyl ketoneAcetic Acid/HCl-Reflux30[4][6]
o-Tolylhydrazine HClIsopropyl methyl ketoneAcetic AcidRoom Temp.High
(2-Chloro-4-iodophenyl)hydrazineCyclohexanoneZnCl₂ or PPAAcetic Acid80-110Variable[1]

Note: Yields are highly variable and the data presented is for illustrative purposes based on similar reactions.

Experimental Protocols

Protocol 1: General Two-Step Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Part A: Hydrazone Formation

  • In a round-bottom flask, dissolve (2-Iodophenyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the desired ketone or aldehyde (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting hydrazine spot is no longer visible, indicating complete formation of the hydrazone.[1]

Part B: Indolization

  • To the flask containing the pre-formed hydrazone, add the acid catalyst (e.g., ZnCl₂, 1.0-2.0 equivalents).

  • Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitor the progress of the indolization by TLC.

  • Once the reaction is complete (indicated by the disappearance of the hydrazone spot and the appearance of the product spot), cool the mixture to room temperature.[1]

Part C: Workup and Purification

  • Pour the cooled reaction mixture into a beaker of ice-water.

  • If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Wash the organic layer sequentially with water, 1M HCl (if unreacted hydrazine is a concern), saturated NaHCO₃ solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina, using an appropriate eluent system determined by TLC analysis.[1]

References

Technical Support Center: (2-Iodophenyl)hydrazine hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Iodophenyl)hydrazine hydrochloride in their synthetic protocols. The content focuses on common side reactions and challenges encountered, particularly in the context of the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in synthesis?

This compound is a versatile reagent primarily used as a precursor in the Fischer indole synthesis to produce various substituted indoles.[1][2] The resulting iodo-substituted indoles are valuable intermediates in medicinal chemistry and materials science, allowing for further functionalization through cross-coupling reactions.

Q2: I am observing a low yield in my Fischer indole synthesis using this compound. What are the potential causes?

Low yields in Fischer indole syntheses with this compound can be attributed to several factors:

  • Electronic Effects: The iodine atom is an electron-withdrawing group, which can deactivate the aromatic ring and hinder the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis, leading to slower reaction rates and lower yields.[4]

  • Steric Hindrance: The ortho-position of the iodo group can sterically hinder the cyclization step, further contributing to a reduced yield.

  • N-N Bond Cleavage: While more common with electron-donating groups, heterolytic cleavage of the N-N bond in the hydrazone intermediate can occur as a competing side reaction, leading to the formation of 2-iodoaniline and other byproducts.[5]

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst, temperature, and solvent.[3] These parameters often require careful optimization for each specific substrate.

  • Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can lead to undesired side reactions and lower the yield of the desired indole.[4]

Q3: What are the expected side products when using this compound in a Fischer indole synthesis?

Common side products may include:

  • Regioisomers: Depending on the ketone used, cyclization can occur on either side of the phenyl ring, potentially leading to a mixture of 4-iodoindole and 6-iodoindole derivatives. The ortho-iodo group can influence the regioselectivity of this cyclization.

  • Deiodinated Products: Under certain reaction conditions, particularly with prolonged heating or the presence of certain catalysts, deiodination of the starting material or the indole product can occur, yielding the corresponding non-iodinated indole.

  • Products of N-N Bond Cleavage: As mentioned, cleavage of the N-N bond can lead to the formation of 2-iodoaniline.[6]

  • Polymeric Materials: Indoles can be unstable under strongly acidic conditions and high temperatures, leading to the formation of polymeric tars.[3]

Q4: How does the ortho-iodo substituent affect the regioselectivity of the Fischer indole synthesis?

The ortho-iodo substituent can influence the regioselectivity of the cyclization step. Due to steric hindrance, the reaction may favor the formation of the 6-iodoindole isomer over the 4-iodoindole isomer when an unsymmetrical ketone is used. However, the electronic effects of the iodo group can also play a role, and the final isomeric ratio will depend on a combination of steric and electronic factors, as well as the specific reaction conditions.

Q5: Are there any specific safety precautions I should take when working with this compound?

Yes, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust and contact with skin and eyes.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Electron-withdrawing effect of the iodo group is too strong for the chosen reaction conditions. Increase the reaction temperature or use a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent). Be cautious as harsher conditions can also promote side reactions.
Steric hindrance from the ortho-iodo group. If possible, consider using a smaller ketone or aldehyde to reduce steric clash during cyclization.
Decomposition of the starting material or intermediate. Ensure the this compound is pure and dry. Consider forming the hydrazone intermediate at a lower temperature before proceeding to the higher-temperature cyclization step.
Inappropriate acid catalyst. Screen different Brønsted acids (e.g., HCl, H2SO4, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl2, BF3·OEt2) to find the optimal catalyst for your specific substrates.[1]
Problem 2: Formation of a Complex Mixture of Products
Possible Cause Troubleshooting Step
Formation of regioisomers. Modify the reaction conditions (temperature, acid catalyst) to favor the formation of one regioisomer. Purification via column chromatography may be necessary to separate the isomers.
Deiodination of the product. Reduce the reaction time and/or temperature. Consider using a milder acid catalyst. If applicable, perform the reaction under an inert atmosphere to minimize reductive side reactions.
Polymerization of the indole product. Lower the reaction temperature and use the minimum necessary concentration of acid. Work up the reaction as soon as it is complete to avoid prolonged exposure of the product to acidic conditions.

Data Presentation

While specific quantitative data for side reactions of this compound is not extensively available in the literature, researchers are encouraged to meticulously record and analyze their reaction outcomes. The following table provides a template for documenting experimental results to aid in optimization and troubleshooting.

Table 1: Experimental Data Template for Fischer Indole Synthesis with this compound

Entry Carbonyl Compound Acid Catalyst Solvent Temp (°C) Time (h) Yield of Desired Iodoindole (%) Yield of Regioisomer (%) Yield of Deiodinated Product (%) Other Side Products (%)
1
2
3

Experimental Protocols

A general protocol for the Fischer indole synthesis using this compound is provided below. Please note that optimization of reaction conditions is often necessary for specific substrates.

Synthesis of a Substituted 7-Iodoindole

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the desired ketone or aldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).

  • Indolization: Add an acid catalyst (e.g., ZnCl2, polyphosphoric acid, or continue refluxing in glacial acetic acid).

  • Heat the reaction mixture to the appropriate temperature (typically ranging from 80-150 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired iodoindole.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_main_pathway Main Reaction Pathway cluster_side_reactions Potential Side Reactions 2-Iodophenylhydrazine 2-Iodophenylhydrazine Hydrazone Hydrazone Intermediate 2-Iodophenylhydrazine->Hydrazone Ketone_Aldehyde Ketone/ Aldehyde Ketone_Aldehyde->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization NN_Cleavage N-N Bond Cleavage Hydrazone->NN_Cleavage Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Diamine_Intermediate Diamine Intermediate Sigmatropic->Diamine_Intermediate Cyclization Cyclization & Aromatization (Elimination of NH3) Diamine_Intermediate->Cyclization Iodoindole Desired Iodoindole Product Cyclization->Iodoindole Deiodination Deiodination Iodoindole->Deiodination Polymerization Polymerization Iodoindole->Polymerization Iodoaniline 2-Iodoaniline NN_Cleavage->Iodoaniline Deiodinated_Product Deiodinated Product Deiodination->Deiodinated_Product Tars Polymeric Tars Polymerization->Tars

Caption: Reaction pathway of the Fischer indole synthesis with potential side reactions.

Troubleshooting_Workflow Start Low Yield or Complex Mixture in Fischer Indole Synthesis Check_Purity Verify Purity of Starting Materials (Hydrazine & Carbonyl) Start->Check_Purity Impure Purify Starting Materials (Recrystallization, etc.) Check_Purity->Impure Impure Pure Purity Confirmed Check_Purity->Pure Pure Impure->Start Optimize_Conditions Systematically Vary Reaction Conditions Pure->Optimize_Conditions Temp Adjust Temperature (Increase for slow reaction, decrease for side products) Optimize_Conditions->Temp Temperature Acid Screen Different Acid Catalysts (Brønsted vs. Lewis, concentration) Optimize_Conditions->Acid Catalyst Solvent Test Different Solvents Optimize_Conditions->Solvent Solvent Time Optimize Reaction Time Optimize_Conditions->Time Time Analyze_Side_Products Characterize Byproducts (NMR, MS) Temp->Analyze_Side_Products Acid->Analyze_Side_Products Solvent->Analyze_Side_Products Time->Analyze_Side_Products Regioisomers Address Regioselectivity: Modify conditions to favor one isomer. Purify by chromatography. Analyze_Side_Products->Regioisomers Isomers Detected Dehalogenation Address Dehalogenation: Use milder conditions (lower temp/time). Inert atmosphere. Analyze_Side_Products->Dehalogenation Deiodination Detected Decomposition Address Decomposition: Use milder conditions. Protect sensitive groups. Analyze_Side_Products->Decomposition Degradation/Tars Detected

Caption: Troubleshooting workflow for low yield or complex mixtures.

References

Technical Support Center: Optimizing Temperature for Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize temperature conditions for the Fischer indole synthesis.

Troubleshooting Guide

Issue 1: Low or No Yield of Indole Product

Q: My Fischer indole synthesis is resulting in a low yield or failing completely. How can I improve it by adjusting the temperature?

A: Low yields are a common problem in the Fischer indole synthesis and temperature is a critical parameter to optimize. The reaction often requires elevated temperatures to proceed, but excessive heat can lead to the decomposition of starting materials and the desired product.[1] Here’s a systematic approach to troubleshoot this issue:

  • Gradual Temperature Increase: Start with milder temperature conditions and gradually increase the heat while monitoring the reaction progress using thin-layer chromatography (TLC). This allows you to find the minimum temperature required for the reaction to proceed efficiently without causing degradation.

  • Microwave Synthesis: Consider using a microwave reactor. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2]

  • Catalyst and Temperature Interplay: The optimal temperature is highly dependent on the acid catalyst used. Stronger acids like polyphosphoric acid (PPA) may allow for lower reaction temperatures compared to milder Lewis acids like zinc chloride (ZnCl₂).[1][3] If your reaction is sluggish, consider switching to a stronger acid catalyst, which might allow the reaction to proceed at a more moderate temperature.[1]

Issue 2: Formation of Tarry and Polymeric Byproducts

Q: My reaction mixture is turning into a dark, intractable tar, making product isolation difficult. What is the cause and how can I prevent it?

A: Tar formation is a frequent consequence of excessively high reaction temperatures or prolonged reaction times.[3] The strongly acidic conditions of the Fischer indole synthesis can promote various side reactions that lead to polymerization and decomposition of reagents and products.

Solutions:

  • Lower the Reaction Temperature: This is the most direct way to minimize tar formation. Experiment with running the reaction at a lower temperature for a longer period.

  • Optimize Heating Method: Use an oil bath for uniform and controlled heating. Avoid direct heating on a hot plate which can create localized hot spots.

  • Solvent Selection: The choice of solvent can influence the reaction. In some cases, running the reaction neat (without a solvent) can be effective, while in others, a high-boiling point solvent can help maintain a consistent temperature.[1]

Issue 3: Presence of Multiple Spots on TLC, Indicating Side Products

Q: I am observing multiple spots on my TLC plate, suggesting the formation of various side products. How can temperature optimization help in minimizing these?

A: The formation of side products is a common challenge. Temperature plays a crucial role in controlling the selectivity of the reaction.

  • Regioisomer Formation: When using unsymmetrical ketones, different enamine intermediates can form, leading to a mixture of regioisomeric indoles. The reaction temperature, along with the choice of acid catalyst and solvent, can influence the ratio of these isomers.[3]

  • Aldol Condensation: Under acidic conditions, the starting aldehyde or ketone can undergo self-condensation, leading to aldol products.[4] Lowering the reaction temperature can often suppress this side reaction.

  • N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage and the formation of aniline and other byproducts, especially at higher temperatures.[4] Careful temperature control is essential in these cases.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a conventional Fischer indole synthesis?

A1: The optimal temperature for a conventional Fischer indole synthesis is highly substrate and catalyst dependent. Generally, reactions are conducted at elevated temperatures, often ranging from 80 °C to the reflux temperature of the solvent used.[5] For instance, a reaction with p-toluenesulfonic acid in tert-butanol might be run at 80 °C.[5] It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.

Q2: How does microwave-assisted synthesis affect the optimal temperature?

A2: Microwave irradiation can significantly accelerate the Fischer indole synthesis, often allowing for higher temperatures to be reached in a much shorter time, leading to improved yields and reduced byproduct formation.[2] For example, a microwave-assisted synthesis using Eaton's reagent can be carried out at 170°C for just 10 minutes.[2] A continuous flow microwave-assisted synthesis has been reported to be successful at 180 °C with a residence time of only 30 seconds.

Q3: Can the Fischer indole synthesis be performed at room temperature?

A3: While the Fischer indole synthesis typically requires elevated temperatures, some highly reactive substrates may proceed at or near room temperature, especially with a strong acid catalyst. However, for most substrates, heating is necessary to overcome the activation energy of the key[1][1]-sigmatropic rearrangement step.[1]

Q4: What are the signs that my reaction temperature is too high?

A4: The most common indications of an excessively high reaction temperature are the darkening of the reaction mixture, the formation of a tarry residue, and the appearance of multiple spots on the TLC plate, which often streak and are difficult to separate.[3] You may also observe a decrease in the yield of the desired product as it may be decomposing.

Q5: What are the consequences of a reaction temperature that is too low?

A5: If the reaction temperature is too low, the reaction may be very sluggish or may not proceed at all.[1] On a TLC plate, you would primarily see the unreacted starting materials (arylhydrazine and ketone/aldehyde) or the intermediate hydrazone, with little to no formation of the indole product, even after an extended period.[1]

Data Presentation

Table 1: Temperature Effects on Fischer Indole Synthesis Outcomes

IssueLikely Cause Related to TemperatureRecommended Temperature Adjustment
Low to No Yield Insufficient energy to overcome activation barrier.Gradually increase temperature. Consider microwave synthesis for rapid heating.
Decomposition of starting materials/product.Lower the reaction temperature and extend the reaction time.
Tar Formation High temperature causing polymerization/decomposition.Reduce the overall reaction temperature.
Multiple Side Products High temperature favoring side reactions (e.g., aldol).Lower the reaction temperature to increase selectivity.
Incomplete Reaction Temperature is too low.Cautiously increase the temperature while monitoring for decomposition.[1]

Table 2: Example Temperature Conditions from Experimental Protocols

Heating MethodCatalystSubstratesTemperature (°C)Reaction TimeReference
Conventionalp-Toluenesulfonic acidPhenylhydrazine derivative and a tricyclic ketone80Not specified[5]
MicrowaveEaton's reagentPhenylhydrazine and acetophenone17010 minutes[2]
Microwave (Flow)Water/Ethylene glycol2-Ethylphenylhydrazine and 4-hydroxybutanal18030 seconds
ConventionalPolyphosphoric acidPhenylhydrazine and acetophenone60 (hydrazone formation)30 minutes[1]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with Conventional Heating

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid). Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) and heat the mixture (e.g., 60-80 °C) for 30-60 minutes, or until hydrazone formation is complete as monitored by TLC.

  • Indolization: To the reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The amount and type of acid will need to be optimized.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C, or the reflux temperature of the solvent) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This protocol is adapted for a synthesis using Eaton's reagent.

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the arylhydrazine (1.0 mmol) and the ketone (1.0 mmol).

  • Catalyst Addition: Add Eaton's reagent (P₂O₅ in MeSO₃H, ~2 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170 °C for 10 minutes with stirring.[2]

  • Cooling and Quenching: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Arylhydrazine and Carbonyl Compound start->reactants catalyst Add Acid Catalyst reactants->catalyst heating Heat to Optimal Temperature catalyst->heating monitor Monitor Reaction (TLC) heating->monitor monitor->heating Adjust Temp if needed quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Indole extract->purify end End purify->end

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting_Logic cluster_yield Low/No Yield cluster_byproducts Side Products start Reaction Issue? low_yield Low/No Yield start->low_yield Yield Issue side_products Side Products start->side_products Purity Issue temp_too_low Temp Too Low? low_yield->temp_too_low increase_temp Increase Temperature temp_too_low->increase_temp Yes decomposition Decomposition? temp_too_low->decomposition No decrease_temp Decrease Temperature decomposition->decrease_temp Yes tar Tar Formation? side_products->tar lower_temp_tar Lower Temperature tar->lower_temp_tar Yes regioisomers Regioisomers? tar->regioisomers No optimize_conditions Optimize Temp/Catalyst regioisomers->optimize_conditions Yes

Caption: Troubleshooting logic for common temperature-related issues.

References

Improving solubility of (2-Iodophenyl)hydrazine hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (2-Iodophenyl)hydrazine hydrochloride in chemical reactions. A primary focus is addressing the common challenge of its limited solubility to ensure successful experimental outcomes.

Troubleshooting Guide: Overcoming Solubility Issues

Low solubility of this compound can lead to incomplete reactions, low yields, and difficulty in purification. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: this compound does not fully dissolve in the reaction solvent.

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Solvent Choice 1. Consult the Solvent Solubility Table: Refer to the qualitative solubility data below to select a more appropriate solvent. Polar protic solvents like ethanol and acetic acid are generally good starting points. 2. Use a Co-solvent System: Introduce a small amount of a highly polar aprotic solvent such as DMF or DMSO to the primary solvent to increase solvating power.The reagent should dissolve completely, forming a homogeneous reaction mixture.
Insufficient Temperature 1. Gentle Heating: Gradually warm the reaction mixture while stirring. Many organic compounds exhibit increased solubility at higher temperatures.[1] 2. Refluxing: For reactions that are thermally stable, performing the reaction under reflux conditions can maintain the reagent in solution.Complete dissolution of the starting material is achieved and maintained throughout the reaction.
Salt Form hindering Solubility 1. In situ Free Base Generation: Add a mild, non-nucleophilic base (e.g., triethylamine) to the reaction mixture to generate the more organic-soluble free base form of the hydrazine.[2] 2. Prior Extraction: Dissolve the hydrochloride salt in water, neutralize with a base like sodium bicarbonate, and extract the free base into an organic solvent (e.g., ethyl acetate). Dry the organic layer and use the resulting solution of the free base directly in the subsequent reaction.[2][3]The free base, being less polar than the hydrochloride salt, will exhibit significantly improved solubility in a wider range of organic solvents.
Reaction Concentration is too High 1. Increase Solvent Volume: Dilute the reaction mixture by adding more of the chosen solvent until the this compound dissolves.A lower concentration may facilitate complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: Based on its polar nature, this compound shows the best solubility in polar protic solvents. Ethanol and acetic acid are commonly used and are often the solvents of choice for reactions like the Fischer indole synthesis.[4][5] For enhanced solubility, polar aprotic solvents like DMF and DMSO can be effective, though they may be more difficult to remove during workup.

Q2: I am performing a Fischer indole synthesis and my this compound is not dissolving in ethanol. What can I do?

A2: If you are encountering solubility issues in ethanol, you can try the following:

  • Add Acetic Acid: Acetic acid is not only a catalyst for the Fischer indole synthesis but also an excellent solvent for phenylhydrazine salts.[4] It can be used as a co-solvent with ethanol or as the primary solvent.

  • Gentle Warming: Gently heating the mixture can help dissolve the starting material.

  • Use the Free Base: As detailed in the troubleshooting guide, converting the hydrochloride salt to the free base will significantly improve its solubility in organic solvents.[2][3]

Q3: Will heating the reaction mixture to improve solubility affect the stability of this compound?

A3: this compound is a relatively stable compound. However, prolonged heating at high temperatures, especially in the presence of air, can lead to degradation. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if high temperatures are required for an extended period. The free base form can be more susceptible to oxidation.

Q4: Can I use water as a solvent or co-solvent?

A4: While this compound is soluble in water, the presence of water may not be compatible with all subsequent reaction steps, particularly if water-sensitive reagents are used. For reactions like the Fischer indole synthesis, anhydrous conditions are generally preferred. If water is used to dissolve the starting material, it is often in the context of liberating the free base, which is then extracted into an organic solvent.[2][3]

Data Presentation

Qualitative Solubility of this compound in Common Organic Solvents

Solvent Chemical Class Qualitative Solubility Notes
Water Protic PolarSolubleMay not be suitable for all reaction types.
Methanol Protic PolarSolubleGood general-purpose solvent for polar compounds.
Ethanol Protic PolarSolubleCommonly used in Fischer indole synthesis.[4]
Acetic Acid Protic PolarSolubleOften used as both a solvent and catalyst.[4]
Dimethylformamide (DMF) Aprotic PolarSolubleHigh boiling point can make removal challenging.
Dimethyl Sulfoxide (DMSO) Aprotic PolarSolubleHigh boiling point; use anhydrous for best results.
Tetrahydrofuran (THF) Aprotic, Less PolarSparingly SolubleMay require heating or co-solvents.
Ethyl Acetate Moderately PolarSlightly SolubleBetter suited for the free base form.
Dichloromethane NonpolarInsolubleNot a suitable solvent for the hydrochloride salt.
Toluene NonpolarInsolubleNot a suitable solvent for the hydrochloride salt.

Note: This data is based on the general principles of solubility for polar organic salts and information available for analogous compounds. It is recommended to perform small-scale solubility tests for specific applications.

Experimental Protocols

Protocol 1: In Situ Generation of the Free Base for Improved Solubility

This protocol is suitable for reactions where the presence of a mild base and its corresponding hydrochloride salt does not interfere with the reaction chemistry.

  • To a reaction vessel containing this compound (1.0 eq) in the chosen anhydrous organic solvent (e.g., ethanol or THF), add triethylamine (1.1 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the resulting suspension for 15-30 minutes. The formation of triethylamine hydrochloride as a white precipitate may be observed.

  • The more soluble (2-Iodophenyl)hydrazine free base is now present in the solution.

  • Proceed with the addition of other reagents as required by your specific reaction protocol.

Protocol 2: Isolation of the Free Base Prior to Reaction

This protocol is recommended when the presence of a tertiary amine or its salt is undesirable in the reaction.

  • Dissolve this compound in a minimal amount of deionized water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the solution is neutral to pH paper.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent. The resulting solution contains the (2-Iodophenyl)hydrazine free base and can be used directly in the subsequent reaction. The concentration can be determined by evaporating the solvent from a small aliquot.

Visualizations

Troubleshooting_Solubility start Start: Incomplete Dissolution of (2-Iodophenyl)hydrazine HCl solvent Is the solvent appropriate? (e.g., polar protic) start->solvent temp Have you tried gentle heating? solvent->temp Yes change_solvent Change to a more polar solvent (e.g., EtOH, Acetic Acid) or use co-solvents (DMF, DMSO) solvent->change_solvent No free_base Consider converting to free base temp->free_base Yes, still insoluble end_good Success: Homogeneous Solution temp->end_good No, it dissolved protocol Follow Protocol 1 (in situ) or Protocol 2 (isolation) free_base->protocol change_solvent->temp heat Gently warm or reflux the mixture protocol->end_good

Caption: A decision-making workflow for troubleshooting solubility issues.

Experimental_Workflow_Free_Base cluster_0 Protocol 2: Isolation of Free Base dissolve 1. Dissolve Hydrazine HCl in Water neutralize 2. Neutralize with NaHCO3 (aq) dissolve->neutralize extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry 4. Dry Organic Layer (e.g., Na2SO4) extract->dry use 5. Use Solution of Free Base in Reaction dry->use

Caption: Experimental workflow for the isolation of the free base.

References

Technical Support Center: Purification of 7-Iodoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-iodoindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying 7-iodoindole derivatives?

A1: Researchers often face several challenges during the purification of 7-iodoindole derivatives, including:

  • Compound Degradation: Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking, and discoloration (e.g., turning pink, brown, or purple) during column chromatography.[1][2]

  • Co-elution of Impurities: Syntheses can result in impurities with similar polarities to the target compound, making separation by chromatography difficult.[2] Common impurities can include starting materials, reagents, and side-products from the reaction.

  • Low Recovery: The product may bind irreversibly to the stationary phase, particularly with highly polar derivatives, resulting in low yields.[2]

  • Difficulty in Crystallization: Obtaining pure crystalline material can be challenging due to the presence of impurities that inhibit crystal formation.

Q2: My 7-iodoindole derivative appears to be degrading on the silica gel column. What can I do to prevent this?

A2: Degradation on silica gel is a frequent issue. Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, such as triethylamine (~1%), to your eluent.[1] You can also pre-treat the column by flushing it with this modified eluent before loading your sample.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]

  • Work Quickly: Minimize the time your compound spends on the column to reduce exposure to the stationary phase.[1]

  • Use an Inert Atmosphere: If the compound is particularly sensitive to oxidation, performing the chromatography under an inert atmosphere of nitrogen or argon can be beneficial.[1]

Q3: I am having trouble separating my 7-iodoindole derivative from a closely eluting impurity. What chromatographic strategies can I employ?

A3: Separating compounds with similar Rf values requires optimizing your chromatographic method:

  • Solvent System Optimization: Carefully screen different solvent systems to maximize the difference in retention between your product and the impurity. Sometimes, switching to a different solvent with different selectivity, for example, from an ethyl acetate/hexane system to a dichloromethane/methanol system, can improve separation.[3]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase (e.g., from silica to alumina or a bonded phase like C18 for reverse-phase chromatography) can alter the selectivity of the separation.[3]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can offer much higher resolution than standard column chromatography.[1][4] Both normal-phase and reverse-phase HPLC can be effective.

Q4: What are the best methods for visualizing colorless 7-iodoindole derivatives on a TLC plate?

A4: Several non-destructive and destructive methods can be used for visualization:

  • UV Light: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[3]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[3]

  • Chemical Stains:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[3]

    • Potassium Permanganate (KMnO₄): This is a general stain that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[3]

Troubleshooting Guides

Problem 1: Low or No Recovery of the Product from the Column
Possible Cause Troubleshooting Steps
Irreversible adsorption to the stationary phase. - Use a less active stationary phase (e.g., deactivated silica, alumina).- Add a modifier to the eluent (e.g., triethylamine for basic compounds).- Consider reverse-phase chromatography.[2]
Compound degradation on the column. - Test compound stability on a TLC plate beforehand (2D TLC).[3][5]- Use deactivated silica or an alternative stationary phase.[1]- Run the column quickly.[1]
Compound is highly polar and not eluting. - Gradually increase the polarity of the eluent.- A final flush with a very polar solvent like methanol may be necessary.[6]
Compound is colorless and fractions were not properly identified. - Use a specific TLC stain for indoles (e.g., Ehrlich's reagent) to analyze fractions.[3]
Problem 2: Product is Contaminated with Starting Materials or Reagents
Possible Cause Troubleshooting Steps
Incomplete reaction. - Monitor the reaction to completion using TLC or LC-MS.- Optimize reaction conditions (e.g., time, temperature, stoichiometry).
Ineffective initial work-up. - Perform a liquid-liquid extraction to remove water-soluble impurities and reagents before chromatography.[1]
Co-elution during chromatography. - Optimize the chromatographic conditions (solvent system, stationary phase) for better separation.[3]- Consider recrystallization as an alternative or additional purification step.[1]
Problem 3: Difficulty with Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate solvent choice. - Perform small-scale solubility tests with a range of solvents to find one where the compound is soluble when hot and sparingly soluble when cold.[1][7]
Supersaturated solution. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]
Presence of impurities. - If an insoluble impurity is present, perform a hot filtration.[7]- If soluble impurities are inhibiting crystallization, an additional chromatographic step may be necessary.

Data Presentation

Table 1: Purity of 7-Iodo-1H-indole-3-carbonitrile After Purification

Purification MethodPurity (%)Wavelength (nm)
Column Chromatography followed by Crystallization>95Not Specified
Isocratic HPLC99.35254
Isocratic HPLC99.96280
Gradient HPLC100.00254

Data extracted from a study on the synthesis and purification of 7-iodo-1H-indole-3-carbonitrile.[1]

Experimental Protocols

Protocol 1: General Column Chromatography for 7-Iodoindole Derivatives
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent as the column runs to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

For acid-sensitive compounds, add 1% triethylamine to the eluent.[1]

Protocol 2: Recrystallization of a 7-Iodoindole Derivative
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Allow it to cool to see if crystals form.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

A common solvent system for the recrystallization of a 7-iodoindole derivative is an ethanol/hexane mixture.[1]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 7-Iodoindole Derivative extraction Liquid-Liquid Extraction start->extraction Initial Work-up column Column Chromatography extraction->column Primary Purification recrystallization Recrystallization column->recrystallization Further Purification tlc TLC Analysis column->tlc Fraction Monitoring hplc HPLC Purity Check recrystallization->hplc tlc->column end Pure 7-Iodoindole Derivative hplc->end

Caption: Experimental workflow for the purification of 7-iodoindole derivatives.

cGAS_STING_pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates Iodoindole 7-Iodoindole Derivative (Inhibitor) Iodoindole->STING inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus dimerizes & translocates to IFN Type I Interferons Nucleus->IFN induces expression of

Caption: cGAS-STING signaling pathway with inhibition by 7-iodoindole derivatives.

Protein_Kinase_pathway Signal Upstream Signal Receptor Receptor Signal->Receptor ProteinKinase Protein Kinase Receptor->ProteinKinase activates Substrate Substrate Protein ProteinKinase->Substrate phosphorylates ADP ADP ProteinKinase->ADP Iodoindole 7-Iodoindole Derivative (Inhibitor) Iodoindole->ProteinKinase inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response ATP ATP ATP->ProteinKinase

Caption: General protein kinase signaling pathway and its inhibition.

References

Removing unreacted (2-Iodophenyl)hydrazine from product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted (2-Iodophenyl)hydrazine from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect in my reaction mixture when using (2-Iodophenyl)hydrazine?

A1: Besides your target product, the most common impurities are unreacted (2-Iodophenyl)hydrazine, the other starting material (aldehyde or ketone), and potentially side products from the reaction itself. In the case of the widely used Fischer indole synthesis, these side products can include isomeric indoles if an unsymmetrical ketone was used, as well as potential polymerized or oxidized materials, which often appear as colored impurities.[1]

Q2: What is the general strategy for purifying my product?

A2: A multi-step approach is typically most effective. This usually involves an initial liquid-liquid extraction to remove the bulk of the unreacted (2-Iodophenyl)hydrazine, followed by column chromatography to separate your product from other organic impurities. For solid products, crystallization can be an excellent final step to achieve high purity.

Q3: How can I remove the basic (2-Iodophenyl)hydrazine using extraction?

A3: You can take advantage of the basic nature of the hydrazine functional group. During your aqueous work-up, wash the organic layer containing your crude product with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[1] The acid will protonate the (2-Iodophenyl)hydrazine, forming a salt that is soluble in the aqueous layer and can thus be separated and removed. It is advisable to follow the acid wash with a saturated sodium bicarbonate wash to neutralize any remaining acid in the organic layer, and finally a brine wash.[1]

Q4: Will an acidic wash affect my desired product?

A4: This depends on the stability of your product. Many organic molecules are stable to a brief wash with dilute acid. However, if your product contains acid-sensitive functional groups, this method may not be suitable. It is always recommended to first test the stability of your product to the acidic conditions on a small scale.

Q5: What if I still see unreacted (2-Iodophenyl)hydrazine after an acid wash?

A5: While a single acid wash can be effective, multiple extractions will increase the removal efficiency.[2][3] If TLC or other analysis still shows a significant amount of the starting hydrazine, you can perform additional acid washes. However, for complete removal, column chromatography is often necessary.

Troubleshooting Guides

Issue 1: Unreacted (2-Iodophenyl)hydrazine remains after work-up.

Symptoms:

  • A spot corresponding to (2-Iodophenyl)hydrazine is visible on the TLC plate of the crude product.

  • NMR analysis of the crude product shows signals corresponding to (2-Iodophenyl)hydrazine.

Troubleshooting Steps:

  • Optimize Acidic Extraction:

    • Ensure the pH of the aqueous layer is acidic after mixing with the organic layer. You can test this with pH paper.

    • Increase the number of acidic washes. Two to three washes with 1M HCl are often more effective than a single wash.

    • Ensure vigorous mixing during the extraction to maximize the contact between the two phases.

  • Column Chromatography:

    • If extraction is insufficient, column chromatography is the next step. (2-Iodophenyl)hydrazine is a relatively polar compound and should separate from less polar products on a silica gel column. A typical eluent system would be a gradient of ethyl acetate in hexane.

Issue 2: Product degradation during purification.

Symptoms:

  • Formation of colored impurities during column chromatography.

  • Low recovery of the desired product after purification.

Troubleshooting Steps:

  • Deactivate Silica Gel: If your product is acid-sensitive, the inherent acidity of silica gel can cause degradation. Before running your column, flush it with your starting eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica.

  • Use Alumina: As an alternative to silica gel, neutral or basic alumina can be used for the chromatography of acid-sensitive compounds.

  • Inert Atmosphere: If your product is sensitive to air (oxidation), perform the purification steps under an inert atmosphere of nitrogen or argon.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Recovery Yield (%)Typical Final Purity (%)AdvantagesDisadvantages
Liquid-Liquid Extraction (Acid Wash) >95% (of product)ModerateRemoves bulk basic impurities; quick and inexpensive.May not remove all of the unreacted hydrazine; potential for product degradation with acid-sensitive compounds.
Column Chromatography (Silica Gel) 60 - 90>98Good separation of compounds with different polarities.Can be time-consuming; potential for product loss on the column; silica can be acidic.
Crystallization 50 - 75>99Yields highly pure crystalline material; scalable.Requires a solid crude product; yield loss in the mother liquor.[1]
Preparative HPLC 40 - 70>99.5Excellent separation of closely eluting isomers.Expensive; limited scale; involves large solvent volumes.[1]

Experimental Protocols

Protocol 1: Acidic Wash for Removal of (2-Iodophenyl)hydrazine
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat (Optional): Repeat steps 2-4 for a more thorough extraction.

  • Neutralization: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualizations

experimental_workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (1M HCl wash) start->extraction separation1 Separate Aqueous Layer (Contains Hydrazine Salt) extraction->separation1 Remove Impurity organic_layer1 Organic Layer extraction->organic_layer1 neutralization Neutralization (NaHCO3 wash) organic_layer1->neutralization brine_wash Brine Wash neutralization->brine_wash drying Drying (Na2SO4) brine_wash->drying concentration Concentration drying->concentration purified_product Partially Purified Product concentration->purified_product chromatography Column Chromatography purified_product->chromatography crystallization Crystallization chromatography->crystallization final_product Pure Product crystallization->final_product troubleshooting_logic start Hydrazine Impurity Detected? acid_wash Perform/Optimize Acidic Wash start->acid_wash Yes pure_product Pure Product start->pure_product No check1 Impurity Still Present? acid_wash->check1 column Column Chromatography check1->column Yes check1->pure_product No product_degradation Product Degradation During Chromatography? column->product_degradation deactivate_silica Deactivate Silica Gel (use Triethylamine) product_degradation->deactivate_silica Yes product_degradation->pure_product No use_alumina Use Alumina deactivate_silica->use_alumina Alternative deactivate_silica->pure_product

References

Technical Support Center: The Fischer Indole Synthesis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the Fischer indole synthesis when using substituted hydrazines.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and why is steric hindrance a concern?

The Fischer indole synthesis is a versatile and widely used chemical reaction to synthesize indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[1]

Steric hindrance becomes a significant issue when bulky substituents are present on either the arylhydrazine or the carbonyl compound. This steric bulk can impede the key bond-forming steps of the reaction, leading to lower yields or complete reaction failure.[3]

Q2: How do bulky substituents on the arylhydrazine affect the reaction outcome?

Bulky substituents on the arylhydrazine, particularly at the ortho positions, can significantly hinder the reaction. This is due to a number of factors:

  • Inhibition of Hydrazone Formation: Steric clash between the substituents on the hydrazine and the carbonyl compound can slow down or prevent the initial formation of the hydrazone intermediate.

  • Impeding the[2][2]-Sigmatropic Rearrangement: This crucial step requires a specific spatial arrangement of the atoms. Bulky groups can create unfavorable steric interactions, raising the energy barrier for this rearrangement and thus reducing the reaction rate and overall yield.

  • Influencing Regioselectivity: When an unsymmetrical ketone is used, steric hindrance can dictate the direction of enamine formation, leading to a preference for the less sterically hindered indole regioisomer.

Q3: My Fischer indole synthesis with a substituted hydrazine is failing or giving a very low yield. What are the likely causes related to steric hindrance?

Low yields or reaction failure in the Fischer indole synthesis with substituted hydrazines can often be attributed to steric hindrance.[3] Key factors to consider are:

  • Bulky Ortho-Substituents on the Hydrazine: Substituents at the positions adjacent to the hydrazine group can physically block the approach of the carbonyl compound and hinder the necessary conformational changes for the key rearrangement step.

  • Sterically Demanding Carbonyl Compounds: The use of ketones with large alkyl or aryl groups, especially at the α-position, can create significant steric congestion around the reaction center.

  • Sub-optimal Reaction Conditions: Standard conditions may not be sufficient to overcome the activation energy barrier imposed by steric hindrance. Higher temperatures or more potent acid catalysts may be required.[2]

Troubleshooting Guides

Problem 1: Low or No Indole Formation with an ortho-Substituted Phenylhydrazine

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows unreacted starting materials (hydrazine and ketone).

  • Formation of a complex mixture of byproducts with little to no desired indole product.

  • Low isolated yield of the target indole.

Possible Cause:

Steric hindrance from the ortho-substituent on the phenylhydrazine is likely inhibiting the key[2][2]-sigmatropic rearrangement.

Troubleshooting Workflow:

G Start Low/No Product with ortho-Substituted Hydrazine IncreaseTemp Increase Reaction Temperature (e.g., Reflux in higher boiling solvent) Start->IncreaseTemp ChangeCatalyst Switch to a Stronger Acid Catalyst (e.g., PPA, Eaton's Reagent) Start->ChangeCatalyst Microwave Employ Microwave Irradiation Start->Microwave CheckPurity Verify Purity of Starting Materials Start->CheckPurity Success Successful Indole Synthesis IncreaseTemp->Success Failure Reaction Still Fails IncreaseTemp->Failure If no improvement ChangeCatalyst->Success ChangeCatalyst->Failure If no improvement Microwave->Success Microwave->Failure If no improvement

Caption: Troubleshooting workflow for low yields with ortho-substituted hydrazines.

Solutions and Experimental Protocols:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier increased by steric hindrance. Consider switching to a higher-boiling solvent like toluene or xylene.

  • Use a Stronger Acid Catalyst: Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) can be more effective in promoting the reaction with sterically hindered substrates.[4]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[5]

    Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis [5]

    • In a microwave-safe vial, combine the substituted phenylhydrazine (1.0 mmol), the ketone (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a power of 600 W for 3-5 minutes.

    • After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Problem 2: Formation of an Undesired Regioisomer with an Unsymmetrical Ketone

Symptoms:

  • NMR and/or GC-MS analysis of the product mixture shows the presence of two or more indole isomers.

  • The major isomer is the one resulting from the reaction at the less sterically hindered α-carbon of the ketone.

Possible Cause:

The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is influenced by both steric and electronic factors. Steric hindrance often directs the cyclization to the less substituted side of the ketone.

Troubleshooting Workflow:

G Start Undesired Regioisomer Formation ModifyCatalyst Modify Acid Catalyst and Concentration Start->ModifyCatalyst ChangeSolvent Change Reaction Solvent Start->ChangeSolvent BulkyHydrazine Use a More Sterically Hindered Hydrazine Start->BulkyHydrazine DesiredIsomer Improved Regioselectivity ModifyCatalyst->DesiredIsomer NoImprovement No Improvement in Regioselectivity ModifyCatalyst->NoImprovement If no change ChangeSolvent->DesiredIsomer ChangeSolvent->NoImprovement If no change BulkyHydrazine->DesiredIsomer BulkyHydrazine->NoImprovement If no change

Caption: Troubleshooting workflow for controlling regioselectivity.

Solutions and Experimental Protocols:

  • Vary the Acid Catalyst: The choice of acid can influence the product ratio. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).

  • Introduce a Bulky Protecting Group: Temporarily introducing a bulky protecting group on the hydrazine nitrogen can sometimes influence the direction of the cyclization.

    Experimental Protocol: Fischer Indole Synthesis with p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone [6]

    • To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol).

    • Add glacial acetic acid (2 g, ~0.03 mol) to the mixture.

    • Reflux the mixture with stirring for 2.25 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with a 1 M sodium hydroxide solution.

    • Dilute with water and extract with chloroform (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue by passing it through a short silica gel column to yield the product.

Data Presentation

The following tables summarize the effect of substituents on the yield of the Fischer indole synthesis.

Table 1: Effect of Hydrazine Substitution on Indole Yield

EntryHydrazineCarbonyl CompoundAcid CatalystYield (%)Reference
1PhenylhydrazineAcetoneAcetic Acid75[6]
2p-TolylhydrazineAcetoneAcetic Acid82[6]
3o-TolylhydrazineAcetoneAcetic Acid65[6]
42,6-DimethylphenylhydrazineCyclohexanoneBenzene (reflux)45[7]
5p-NitrophenylhydrazineIsopropyl methyl ketoneAcetic Acid (reflux, 1.5h)10[8]
6p-NitrophenylhydrazineIsopropyl methyl ketoneAcetic Acid/HCl (4h)30[8]

Table 2: Effect of Ketone Structure on Indole Yield with Phenylhydrazine

EntryKetoneAcid CatalystYield (%)Reference
1AcetoneAcetic Acid75[6]
2CyclohexanoneAcetic Acid85[6]
3PropiophenonePolyphosphoric Acid90[2]
4Isobutyl methyl ketonePolyphosphoric Acid78[2]

Visualizations

G cluster_0 Fischer Indole Synthesis Mechanism A Aryl Hydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H+ C Enamine Intermediate B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Steric Hindrance Critical) C->D H+ E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G -NH3 H Indole G->H

Caption: Key steps in the Fischer indole synthesis mechanism.

G cluster_0 Effect of Steric Hindrance Start Substituted Hydrazine + Ketone Unhindered Unhindered Hydrazine (e.g., p-substituent) Start->Unhindered Hindered Sterically Hindered Hydrazine (e.g., o,o-disubstituent) Start->Hindered HighYield High Yield of Indole Unhindered->HighYield LowYield Low Yield or No Reaction Hindered->LowYield

Caption: Logical relationship between steric hindrance and reaction yield.

References

Alternative solvents for reactions with (2-Iodophenyl)hydrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Iodophenyl)hydrazine HCl. The information is designed to address specific issues encountered during experimental work, with a focus on selecting alternative solvents for reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions with (2-Iodophenyl)hydrazine HCl?

The most commonly employed solvents for reactions involving (2-Iodophenyl)hydrazine HCl, particularly for the Fischer indole synthesis, are protic solvents like ethanol and acetic acid. Acetic acid can often serve as both a solvent and a catalyst. The choice of solvent is closely linked to the acid catalyst used. Brønsted acids such as HCl, H₂SO₄, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride, are frequently used to catalyze these reactions.

Q2: My reaction with (2-Iodophenyl)hydrazine HCl is not proceeding as expected in ethanol. What alternative solvents can I try?

If you are encountering issues with ethanol, several alternative solvents can be considered, depending on the specific reaction. For the Fischer indole synthesis, options include:

  • Acetic Acid: Can serve as both a solvent and a catalyst, often used for refluxing the reaction mixture.

  • Toluene: A non-polar aprotic solvent that can be effective, especially when used with a strong acid catalyst like polyphosphoric acid (PPA).

  • Dimethyl Sulfoxide (DMSO) / Acetic Acid / Water mixtures: This combination has been shown to be effective in continuous flow synthesis of indoles, potentially offering better control over reaction conditions.

  • Ionic Liquids: SO3H-functionalized ionic liquids have been used as catalysts in aqueous media for Fischer indole synthesis, offering a "green" chemistry approach.

  • Solvent-Free Conditions: In some cases, the Fischer indole synthesis can be performed in the absence of a solvent by heating the reactants with a solid acid catalyst.

Q3: How does the choice of solvent affect the Fischer indole synthesis with (2-Iodophenyl)hydrazine HCl?

The solvent can influence the reaction in several ways:

  • Solubility of Reactants: (2-Iodophenyl)hydrazine HCl has limited solubility in many non-polar organic solvents. The chosen solvent must adequately dissolve both the hydrazine salt and the carbonyl compound to ensure a homogenous reaction mixture.

  • Reaction Temperature: The boiling point of the solvent will determine the maximum temperature achievable at atmospheric pressure, which can significantly impact the reaction rate.

  • Stabilization of Intermediates: The polarity of the solvent can affect the stability of charged intermediates in the reaction mechanism.

  • Catalyst Activity: The solvent can modulate the activity of the acid catalyst.

Q4: Are there any known issues with using aprotic solvents for reactions with (2-Iodophenyl)hydrazine HCl?

While polar aprotic solvents like DMF and DMSO can be used, their application in the Fischer indole synthesis with (2-Iodophenyl)hydrazine HCl is less common than protic solvents. Potential issues could include:

  • Side Reactions: The reactivity of some aprotic solvents could lead to unwanted side reactions, especially at elevated temperatures.

  • Work-up and Purification: High-boiling point aprotic solvents like DMF and DMSO can be difficult to remove during the work-up procedure.

  • Catalyst Compatibility: The choice of acid catalyst must be compatible with the aprotic solvent.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor Solubility of (2-Iodophenyl)hydrazine HCl The solvent is not polar enough to dissolve the hydrochloride salt.1. Switch to a more polar protic solvent like ethanol or acetic acid.2. Consider using a mixture of solvents, for example, ethanol/water.3. If using the free base form of the hydrazine is an option, it may exhibit better solubility in a wider range of organic solvents.
Low Reaction Yield 1. Incomplete reaction due to insufficient temperature or reaction time.2. Degradation of starting material or product.3. Inappropriate choice of acid catalyst for the chosen solvent.1. Switch to a higher boiling point solvent to increase the reaction temperature.2. Use microwave-assisted synthesis to potentially improve yields and reduce reaction times.3. Screen different Brønsted or Lewis acid catalysts to find one that is optimal for your solvent system.4. Ensure the reaction is performed under an inert atmosphere if degradation is suspected.
Formation of Multiple Products For unsymmetrical ketones, cyclization can occur on either side of the carbonyl group.The solvent and the choice of acid catalyst can influence the regioselectivity of the cyclization. Experiment with different solvent/catalyst combinations to favor the desired isomer.
Difficult Product Purification The use of a high-boiling point solvent (e.g., DMF, DMSO) makes its removal challenging.1. During work-up, perform multiple aqueous washes to extract the high-boiling point solvent.2. Consider alternative purification methods such as crystallization or column chromatography with a suitable eluent system.

Solvent Selection Guide

The following table provides a qualitative comparison of alternative solvents for reactions with (2-Iodophenyl)hydrazine HCl, primarily focusing on the Fischer indole synthesis.

Solvent Type Typical Reaction Temperature Advantages Disadvantages
Ethanol ProticReflux (~78 °C)Good solubility for the HCl salt, readily available, easy to remove.Lower reaction temperature may lead to longer reaction times.
Acetic Acid Protic, AcidicReflux (~118 °C)Acts as both solvent and catalyst, higher reaction temperature.Can be corrosive, may require neutralization during work-up.
Toluene Aprotic, Non-polarReflux (~111 °C)Higher reaction temperature, can be used with strong acid catalysts like PPA.Poor solubility of the HCl salt may require using the free base or a phase-transfer catalyst.
DMSO/AcOH/H₂O MixtureVariable (e.g., in flow chemistry)Can offer improved reaction control and yields.Complex solvent system, DMSO can be difficult to remove.
Ionic Liquids IonicVariable"Green" solvent, can be recycled.Can be expensive, may require specialized work-up procedures.
None (Solvent-Free) N/AHigh TemperatureEnvironmentally friendly, simplified work-up.Requires thermally stable reactants, may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis in Acetic Acid

This protocol describes a general procedure for the synthesis of an indole derivative from (2-Iodophenyl)hydrazine HCl and a ketone using acetic acid as the solvent and catalyst.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine (2-Iodophenyl)hydrazine HCl (1.0 equivalent) and the desired ketone (1.1-1.2 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Neutralization: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Solvent_Selection_Workflow start Start: Select Reaction Type (e.g., Fischer Indole Synthesis) solubility_check Is (2-Iodophenyl)hydrazine HCl soluble in the initial solvent? start->solubility_check protic_solvent Try Protic Solvents: - Ethanol - Acetic Acid solubility_check->protic_solvent Yes aprotic_solvent Consider Aprotic Solvents: - Toluene (with strong acid) - Dioxane solubility_check->aprotic_solvent No reaction_temp Is a higher reaction temperature required? protic_solvent->reaction_temp troubleshooting Reaction unsuccessful? Consult Troubleshooting Guide protic_solvent->troubleshooting aprotic_solvent->reaction_temp aprotic_solvent->troubleshooting high_boiling Select High-Boiling Solvent: - Acetic Acid - Toluene - Consider Microwave Synthesis reaction_temp->high_boiling Yes green_chem Are 'Green' Chemistry principles a priority? reaction_temp->green_chem No high_boiling->green_chem high_boiling->troubleshooting ionic_liquid Explore: - Ionic Liquids - Solvent-Free Conditions green_chem->ionic_liquid Yes end Proceed with Experiment green_chem->end No ionic_liquid->troubleshooting ionic_liquid->end troubleshooting->start Re-evaluate

Caption: A workflow diagram to guide the selection of an alternative solvent.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification reactants 1. Combine Reactants: (2-Iodophenyl)hydrazine HCl + Ketone/Aldehyde add_solvent 2. Add Alternative Solvent (e.g., Acetic Acid) reactants->add_solvent heat 3. Heat to Reflux (Monitor by TLC) add_solvent->heat quench 4. Quench with Ice-Water heat->quench neutralize 5. Neutralize (e.g., NaHCO3) quench->neutralize extract 6. Extract with Organic Solvent neutralize->extract purify 7. Dry, Concentrate & Purify extract->purify

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Technical Support Center: Monitoring Fischer Indole Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of the Fischer indole synthesis using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of the Fischer indole synthesis in a question-and-answer format.

Q1: My spots are streaking or appearing as elongated bands on the TLC plate. What could be the cause and how can I fix it?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[1][2]

    • Solution: Dilute your sample before spotting it on the plate. Run the separation again with a more diluted sample solution.[1]

  • Inappropriate Solvent System: The polarity of your solvent system might not be suitable for the compounds being analyzed.[2]

    • Solution: Try a new solvent system with different polarity. For instance, if your compounds are streaking and have low Rf values, increase the polarity of the eluent.

  • Acidic or Basic Nature of Compounds: Indoles and their precursors can be acidic or basic, leading to interactions with the silica gel and causing streaking.

    • Solution: For acid-sensitive compounds, consider adding a small amount of a base like triethylamine (0.1–2.0%) or ammonia in methanol (1–10%) to the mobile phase. For base-sensitive compounds, adding a small amount of acetic or formic acid (0.1–2.0%) can help.[1]

  • High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF, DMSO, or pyridine, it can cause streaking.

    • Solution: After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[3]

Q2: I don't see any spots on my developed TLC plate, or the spots are very faint. What should I do?

A2: The absence of visible spots can be due to several reasons:

  • Low Sample Concentration: The concentration of your compounds might be too low to be detected.[1][2]

    • Solution: Try concentrating your sample or spotting the same location on the TLC plate multiple times, allowing the solvent to dry between each application.[1][2]

  • Ineffective Visualization Method: Your compounds may not be UV-active.

    • Solution: Use a chemical stain to visualize the spots. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[4] Other general stains like p-anisaldehyde, vanillin, or potassium permanganate can also be used.[4] An iodine chamber is another effective, semi-destructive visualization method.[4]

  • Reaction Failure: It's possible that the reaction has not proceeded as expected, and there is no product to detect.[2]

    • Solution: Re-evaluate your reaction conditions, such as the catalyst, temperature, and reaction time.

  • Solvent Level in Developing Chamber: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent pool instead of moving up the plate.[1][2]

    • Solution: Ensure the solvent level is always below the baseline where the samples are spotted.

Q3: My starting material and product have very similar Rf values, making it difficult to monitor the reaction's progress. How can I improve the separation?

A3: Poor separation between the starting material and product can be addressed by:

  • Changing the Solvent System: Experiment with different solvent systems to find one that provides better resolution. You can vary the ratio of the solvents or try a completely new combination of polar and non-polar solvents.[5]

  • Using a Co-spot: A co-spot, where the reaction mixture is spotted on top of the starting material spot, can help in determining if the reaction is complete. If the reaction is complete, you will see a single spot for the product in the reaction lane and a "snowman" shape in the co-spot lane, indicating the presence of both the starting material and the product.[5]

  • Two-Dimensional TLC: For complex mixtures or compounds that are unstable on silica gel, 2D TLC can be a useful technique. After running the plate in one direction, it is turned 90 degrees and run again in a different solvent system. If a compound is stable, it will appear on the diagonal. Decomposing compounds will appear below the diagonal.[5]

Q4: I am observing multiple unexpected spots on my TLC plate. What could be the reason?

A4: The appearance of unexpected spots can be due to:

  • Side Reactions: The Fischer indole synthesis can sometimes lead to side products, such as aldol condensation products or Friedel-Crafts products.[6]

    • Solution: Optimizing reaction conditions like temperature and catalyst can help minimize side reactions. Purifying the intermediate hydrazone before cyclization may also lead to a cleaner reaction.[6]

  • Contamination: Accidental contamination of the TLC plate by dropping organic compounds or touching the surface with bare hands can result in extra spots.[2]

    • Solution: Handle TLC plates carefully, holding them by the edges.

  • Decomposition on Silica Gel: Some compounds may be unstable on the acidic silica gel surface.[5]

    • Solution: Running a 2D TLC can help determine if your compound is decomposing.[5] If so, you might consider using a different stationary phase, like alumina, or adding a base to the eluent to neutralize the silica.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for monitoring the Fischer indole synthesis by TLC?

A1: A common starting point for a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. A typical ratio to start with is 7:3 or 8:2 (hexane:ethyl acetate). The polarity can then be adjusted based on the observed separation. For more polar compounds, a small amount of methanol in dichloromethane can be effective.[7]

Q2: How can I visualize indole compounds on a TLC plate?

A2: Indoles are often UV-active due to their aromatic structure and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[4] For more specific and sensitive detection, Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol and hydrochloric acid) is an excellent choice, as it reacts with indoles to form characteristically colored spots, usually blue or purple.[4] Other general stains like p-anisaldehyde, vanillin, and potassium permanganate can also be used.[4]

Q3: What are the expected relative Rf values for the starting materials, intermediate, and product?

A3: In a typical Fischer indole synthesis on a silica gel TLC plate:

  • Starting Materials (Arylhydrazine and Carbonyl Compound): These will have their own characteristic Rf values. Generally, the carbonyl compound is less polar than the hydrazine.

  • Intermediate (Hydrazone): The hydrazone intermediate is typically less polar than the starting arylhydrazine and will have a higher Rf value.

  • Product (Indole): The final indole product is often less polar than the hydrazone and will usually have the highest Rf value among the key reaction components.

Q4: How do I prepare a sample of my reaction mixture for TLC analysis?

A4: To prepare a sample for TLC, take a small aliquot (a drop or two) from the reaction mixture using a capillary tube or a glass pipette. Dissolve this aliquot in a small amount of a volatile solvent like ethyl acetate or dichloromethane in a small vial. The concentration should be such that you get clear, round spots without streaking.

Data Presentation

Table 1: Representative Rf Values for Fischer Indole Synthesis Components

Compound TypeExample CompoundSolvent System (v/v)Approximate Rf Value
Arylhydrazine PhenylhydrazineHexane:Ethyl Acetate (7:3)0.2 - 0.4
Carbonyl AcetophenoneHexane:Ethyl Acetate (7:3)0.5 - 0.7
Hydrazone Intermediate Acetophenone phenylhydrazoneHexane:Ethyl Acetate (7:3)0.6 - 0.8
Indole Product 2-PhenylindoleHexane:Ethyl Acetate (7:3)0.7 - 0.9
Indole Product Indoleisopropanol–25% NH3–water (8:1:1)~0.88[8]
Indole Product Indoleacetic acidisopropanol–25% NH3–water (8:1:1)~0.53[8]
Indole Product 2,3,3,5-TetramethylindolenineToluene:Acetone (10:2)0.44[9]
Indole Product 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-cabazoleToluene:Acetone (9:1)0.2[9]

Note: Rf values are highly dependent on the specific TLC plate, solvent system, temperature, and other experimental conditions. This table provides approximate values for guidance.

Experimental Protocols

Detailed Methodology for Monitoring Fischer Indole Synthesis by TLC

  • Materials:

    • TLC plates (silica gel 60 F254)

    • Developing chamber with a lid

    • Capillary tubes for spotting

    • Pencil

    • Reaction mixture

    • Starting materials (arylhydrazine and carbonyl compound) for reference

    • Eluent (e.g., Hexane:Ethyl Acetate, 7:3 v/v)

    • Visualization tools: UV lamp (254 nm), staining solution (e.g., Ehrlich's reagent), iodine chamber, heat gun.

  • Procedure:

    • Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the wall, to help saturate the chamber with solvent vapors. Close the chamber with the lid and let it equilibrate for at least 5-10 minutes.

    • Prepare the TLC Plate: With a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer. Mark three small, evenly spaced points on this line for spotting.

    • Spot the TLC Plate:

      • Lane 1 (Starting Material): Using a clean capillary tube, spot a dilute solution of your starting arylhydrazine.

      • Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, using a new capillary tube, spot the reaction mixture directly on top of the starting material spot.

      • Lane 3 (Reaction Mixture): With a new capillary tube, spot the diluted reaction mixture.

      • Ensure the spots are small and concentrated (1-2 mm in diameter). Allow the solvent to evaporate completely from the spots.

    • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Make sure the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

    • Monitor Development: Let the solvent front move up the plate until it is about 1 cm from the top.

    • Mark the Solvent Front and Dry: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.

    • Visualize the Spots:

      • UV Light: Place the dried plate under a UV lamp (254 nm) and circle any visible dark spots with a pencil.

      • Staining: If spots are not UV-active or for better visualization, use a chemical stain. For indoles, dip the plate into Ehrlich's reagent, then gently heat with a heat gun until colored spots appear. Alternatively, place the plate in an iodine chamber until spots become visible.

  • Analyze the Results:

    • Calculate the Rf value for each spot by dividing the distance traveled by the spot from the baseline by the distance traveled by the solvent front from the baseline.

    • Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Mandatory Visualization

Fischer_Indole_TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co-spot, Rxn) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize (UV, Stain) dry_plate->visualize analyze Analyze Results visualize->analyze troubleshoot Troubleshoot? analyze->troubleshoot streaking Streaking? troubleshoot->streaking Issue? conclusion Reaction Complete / Continue Monitoring troubleshoot->conclusion No Issue no_spots No Spots? streaking->no_spots No optimize Optimize Conditions streaking->optimize Yes poor_sep Poor Separation? no_spots->poor_sep No no_spots->optimize Yes poor_sep->optimize Yes poor_sep->conclusion No optimize->spot_plate Re-run TLC

Caption: Workflow for TLC monitoring of Fischer indole synthesis and troubleshooting.

References

Validation & Comparative

Characterization of (2-Iodophenyl)hydrazine Hydrochloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of starting materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of (2-Iodophenyl)hydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. Alternative analytical techniques are also discussed to provide a holistic overview of available characterization methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone technique for assessing the purity and stability of this compound. Its high resolving power allows for the effective separation of the main compound from potential impurities, including starting materials, by-products, and degradation products. Two primary reversed-phase HPLC approaches are presented here: a direct analysis method and a method involving pre-column derivatization for enhanced sensitivity.

A direct, gradient HPLC method is often suitable for routine purity assessments and quantification. For trace-level analysis or when dealing with complex matrices, a derivatization approach can significantly improve detection limits and chromatographic performance.

Table 1: Comparison of HPLC Methods for Phenylhydrazine Analysis
ParameterMethod A: Direct Gradient AnalysisMethod B: Pre-column Derivatization
Principle Separation of the polar analyte on a C18 column using a gradient elution of an acidified aqueous mobile phase and an organic modifier.Conversion of the hydrazine to a less polar and more chromophoric hydrazone, followed by reversed-phase separation.
Typical Column Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalentInertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileIsocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
Detection (UV) ~254 nm~350-360 nm (depending on derivatizing agent)
Advantages Simple, rapid, and requires minimal sample preparation. Good for purity profiling of the bulk material.Increased sensitivity and selectivity. Useful for detecting trace amounts of this compound.
Disadvantages May have lower sensitivity for trace impurities compared to derivatization methods.Requires an additional sample preparation step, which can introduce variability. The derivatization reaction must be optimized for completeness.

Experimental Protocols

Method A: Direct Gradient HPLC Analysis

This method is adapted from established procedures for similar halogenated phenylhydrazine compounds and is suitable for determining the purity of this compound and identifying potential process-related impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using a mixture of acetonitrile and water (50:50, v/v) as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

2. Chromatographic Conditions:

  • Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.

  • Potential impurities to monitor include starting materials like 2-iodoaniline and positional isomers such as (3-iodophenyl)hydrazine and (4-iodophenyl)hydrazine.

Method B: Pre-column Derivatization with Salicylaldehyde

This method enhances the detection of this compound by converting it to a more stable and UV-active hydrazone derivative.

1. Derivatization Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • To 1 mL of the stock solution, add 0.5 mL of a 1% (w/v) solution of salicylaldehyde in methanol.

  • Heat the mixture at 60 °C for 20 minutes in a sealed vial.

  • Allow the solution to cool to room temperature.

2. Sample Preparation:

  • Dilute the derivatized solution with the mobile phase to a suitable concentration for HPLC analysis.

3. Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (40:60, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection: UV at 355 nm

Analytical Workflow

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Bulk Sample of (2-Iodophenyl)hydrazine HCl Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution Direct Analysis Derivatization Derivatization with Salicylaldehyde (Optional) Sample->Derivatization Trace Analysis HPLC Reversed-Phase HPLC Dissolution->HPLC Derivatization->HPLC UV_Detector UV Detection HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Purity Purity Assessment (% Area) Chromatogram->Purity Impurity Impurity Profiling Chromatogram->Impurity

Caption: Workflow for the HPLC analysis of this compound.

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for purity determination, a comprehensive characterization often involves orthogonal techniques to confirm the structure and identify all potential impurities.

Table 2: Alternative Analytical Methods
TechniqueApplicationExperimental Insights
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation of impurities.Direct infusion or LC-MS can be employed. Electrospray ionization (ESI) is a suitable soft ionization technique. The expected m/z for the free base [M+H]⁺ is approximately 234.97.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure confirmation and identification of isomeric impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆) will provide characteristic signals for the phenyl ring protons and carbons, as well as the hydrazine moiety.
Infrared (IR) Spectroscopy Functional group identification.Characteristic peaks for N-H stretching of the hydrazine group and aromatic C-H and C=C stretching will be observed.
Gas Chromatography (GC) Analysis of volatile impurities.Due to the low volatility of the hydrochloride salt, derivatization is typically required to convert the analyte into a more volatile form.

Logical Relationship of Analytical Techniques

Characterization Strategy cluster_primary Primary Analysis cluster_confirmatory Confirmatory & Structural Analysis cluster_specialized Specialized Analysis HPLC HPLC (Purity & Impurities) NMR NMR (Structure Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight) HPLC->MS IR IR Spectroscopy (Functional Groups) HPLC->IR GC GC (Volatile Impurities) HPLC->GC NMR->MS

Caption: Interrelation of analytical techniques for comprehensive characterization.

By employing a combination of these analytical techniques, researchers and drug development professionals can ensure a thorough and accurate characterization of this compound, leading to greater confidence in the quality and consistency of their research and manufacturing processes.

A Comparative Analysis of (2-Iodophenyl)hydrazine and Other Substituted Phenylhydrazines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2-Iodophenyl)hydrazine with other common substituted phenylhydrazines, including chloro, bromo, methyl, and nitro derivatives. The focus is on their physicochemical properties and relative performance in the widely utilized Fischer indole synthesis, supported by experimental data and detailed protocols.

Introduction to Substituted Phenylhydrazines

Phenylhydrazine and its derivatives are versatile reagents in organic chemistry, most notably for their role in the Fischer indole synthesis, a cornerstone reaction for constructing the indole nucleus found in numerous pharmaceuticals and natural products.[1][2] The substituent on the phenyl ring significantly influences the reagent's stability, nucleophilicity, and reactivity, thereby affecting reaction pathways and yields.[3] This guide focuses on comparing ortho-iodinated phenylhydrazine with other substituted analogues to aid researchers in selecting the optimal reagent for their synthetic targets.

Physicochemical Properties

The physical and chemical properties of phenylhydrazines are foundational to their handling, storage, and reactivity. The nature and position of the substituent on the phenyl ring alter key characteristics such as molecular weight, melting point, and stability. A summary of these properties for (2-Iodophenyl)hydrazine and other selected analogues is presented below.

Chemical NameMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)
(2-Iodophenyl)hydrazineC₆H₇IN₂234.04SolidN/A
(2-Chlorophenyl)hydrazine hydrochlorideC₆H₈Cl₂N₂179.04SolidN/A
(3-Bromophenyl)hydrazineC₆H₇BrN₂187.04N/AN/A
(4-Bromophenyl)hydrazineC₆H₇BrN₂187.04N/AN/A
(4-Nitrophenyl)hydrazineC₆H₇N₃O₂153.14Orange-red needles/leafletsN/A
PhenylhydrazineC₆H₈N₂108.14Pale yellow crystals/oily liquid~19.5
Phenylhydrazine hydrochlorideC₆H₉ClN₂144.60White to pale yellow crystalline powder230-232 (decomposes)

Data sourced from PubChem and commercial suppliers.[4][5][6][7][8][9][10] Note: Phenylhydrazines can be unstable and may turn yellow to dark red upon exposure to air.[11] They are often supplied and used as more stable hydrochloride salts.

Reactivity in the Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazone (derived from a phenylhydrazine and a ketone or aldehyde) into an indole.[1][12] The reaction's success and yield are highly dependent on the electronic properties of the substituent on the phenylhydrazine ring.

Mechanism Overview: The generally accepted mechanism involves several key steps:

  • Hydrazone Formation: Condensation of the substituted phenylhydrazine with a carbonyl compound.[2]

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.[1]

  • [1][1]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement forms a new C-C bond and breaks the N-N bond.[1][3] This is often the rate-determining step.[12]

  • Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to form the final aromatic indole product.[1]

Fischer_Indole_Synthesis cluster_start Reactants Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone + Acid Catalyst Carbonyl Ketone or Aldehyde Carbonyl->Hydrazone + Acid Catalyst Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & NH₃ Elimination Diimine->Cyclization Indole Aromatic Indole Product Cyclization->Indole

Caption: General mechanism of the Fischer Indole Synthesis.

Influence of Substituents: The electronic nature of the substituent on the phenyl ring has a profound effect on the reactivity of the hydrazine and the stability of the intermediates.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) decrease the nucleophilicity of the hydrazine nitrogen atoms.[13] This can make the initial hydrazone formation slower and can disfavor the key[1][1]-sigmatropic rearrangement, often leading to lower yields. For example, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone to form 2,3,3-trimethyl-5-nitroindolenine results in a very low yield of 10-30% even under harsh conditions.[12]

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the ring and the nucleophilicity of the hydrazine. While this can facilitate the initial steps, strong EDGs can also lead to undesired side reactions. Computational studies have shown that electron-donating substituents can divert the reaction pathway towards heterolytic N-N bond cleavage, which precludes the desired rearrangement and leads to reaction failure.[3]

  • Halogens (e.g., -I, -Br, -Cl): Halogens are inductively electron-withdrawing but can also donate electron density through resonance. Their overall effect can be complex. The presence of halogens like iodine in (2-Iodophenyl)hydrazine provides a valuable synthetic handle. The carbon-iodine bond can be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) after the indole core has been formed, allowing for further molecular diversification.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (e.g., -NO₂) cluster_edg Electron-Donating Group (e.g., -CH₃) cluster_halo Halogen Substituent (e.g., -I) Start Substituted Phenylhydrazine + Ketone EWG_React Decreased Nucleophilicity Start->EWG_React EDG_React Increased Nucleophilicity Start->EDG_React Halo_React Moderate Reactivity Start->Halo_React EWG_Result Slower Reaction Lower Yield EWG_React->EWG_Result EDG_Result_Good Successful Indolization EDG_React->EDG_Result_Good EDG_Result_Bad Side Reaction (N-N Cleavage) EDG_React->EDG_Result_Bad [Potential Pathway] Halo_Result Indole with Synthetic Handle Halo_React->Halo_Result

Caption: Influence of substituents on Fischer Indole Synthesis pathways.

Comparative Performance Data

Quantitative comparison of yields can be challenging due to variations in reaction conditions across different studies. However, the following table summarizes representative data to illustrate the impact of substitution.

Phenylhydrazine DerivativeCarbonyl PartnerCatalyst/SolventProductYield (%)Reference
p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic acid/HCl2,3,3-trimethyl-5-nitroindolenine30[12]
PhenylhydrazineCyclohexanoneGlacial acetic acidTetrahydrocarbazole50[14]
2-MethoxyphenylhydrazineEthyl pyruvateHCl/EtOHEthyl 7-methoxyindole-2-carboxylateMinor Product*[15]

*In this case, the major product was an "abnormal" 6-chloroindole resulting from substitution, highlighting how substituents can dramatically alter reaction outcomes.[15]

Experimental Protocols

The following are generalized procedures for hydrazone formation and the subsequent Fischer indole synthesis.

A. General Protocol for Phenylhydrazone Formation

This initial step is crucial and involves the condensation of the phenylhydrazine with a carbonyl compound.

  • Materials:

    • Substituted phenylhydrazine (or its hydrochloride salt) (1.0 eq)

    • Aldehyde or ketone (1.0 - 1.2 eq)

    • Solvent (e.g., ethanol, glacial acetic acid)

    • Acid catalyst (if not using acetic acid as solvent, e.g., a few drops of HCl)

  • Procedure:

    • Dissolve the substituted phenylhydrazine (or its salt) in the chosen solvent in a round-bottom flask.

    • If using the hydrochloride salt, a base like sodium acetate may be added to liberate the free hydrazine.

    • Add the aldehyde or ketone to the solution.

    • If required, add the acid catalyst.

    • Stir the reaction mixture at room temperature or with gentle heating. Reaction progress can be monitored by TLC.

    • The hydrazone product often precipitates from the solution upon formation or after cooling.

    • Collect the solid product by filtration, wash with a cold solvent, and dry. The crude hydrazone can be used directly in the next step or purified by recrystallization.[2]

B. General Protocol for Fischer Indole Synthesis (Cyclization)

This step converts the isolated phenylhydrazone into the indole product.

  • Materials:

    • Substituted phenylhydrazone (1.0 eq)

    • Acid catalyst (e.g., ZnCl₂, polyphosphoric acid (PPA), H₂SO₄, or p-toluenesulfonic acid)

    • Solvent (e.g., glacial acetic acid, toluene, ethanol)

  • Procedure:

    • Combine the phenylhydrazone and the solvent in a round-bottom flask equipped with a reflux condenser.

    • Add the acid catalyst. The choice and amount of catalyst are critical and often require optimization.[1][2]

    • Heat the reaction mixture to reflux. Reaction times can vary from a few hours to overnight. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up. Typically, the mixture is poured into water or ice and neutralized with a base (e.g., NaHCO₃, NaOH).

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Reactants Hydrazine + Carbonyl in Solvent Stir Stir / Heat Reactants->Stir Isolate_H Isolate Crude Hydrazone Stir->Isolate_H Hydrazone_Cat Hydrazone + Catalyst in Solvent Isolate_H->Hydrazone_Cat Transfer Reflux Heat / Reflux Hydrazone_Cat->Reflux Workup Quench, Neutralize, & Extract Reflux->Workup Purify Column Chromatography or Recrystallization Workup->Purify Crude Product Product Pure Indole Product Purify->Product

Caption: A typical experimental workflow for the Fischer Indole Synthesis.

Conclusion

The choice of substituent on a phenylhydrazine reagent is a critical parameter that dictates the outcome of the Fischer indole synthesis.

  • (2-Iodophenyl)hydrazine and other halogenated derivatives offer a balance of reactivity and functionality, providing a valuable synthetic handle for post-synthesis modifications.

  • Electron-withdrawing groups , such as nitro, significantly decrease reactivity and often result in lower yields, requiring more forceful reaction conditions.[13]

  • Electron-donating groups can enhance nucleophilicity but carry the risk of promoting alternative reaction pathways that lead to failure of the indolization.[3]

Researchers should carefully consider these electronic effects in the context of their specific carbonyl substrate and desired indole product to optimize reaction conditions and achieve the desired synthetic outcome.

References

Alternative reagents to (2-Iodophenyl)hydrazine for indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Indole Synthesis

For researchers, scientists, and drug development professionals seeking alternatives to (2-Iodophenyl)hydrazine for indole synthesis, a variety of powerful methods are available. This guide provides an objective comparison of prominent synthetic routes, including the classic Fischer, Nenitzescu, and Bischler-Möhlau syntheses, alongside modern transition-metal-catalyzed approaches like the Larock indole synthesis and a rhodium-catalyzed C-H activation strategy. The performance of these methods is evaluated based on reaction yields, conditions, and substrate scope, with supporting experimental data and detailed protocols.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative indole derivatives using various methods, offering a comparative overview of their performance under reported conditions.

Table 1: Synthesis of 2-Phenylindole

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole SynthesisPhenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[1]
Bischler-Möhlau Synthesis (Classical)α-Bromoacetophenone, AnilineNoneNoneRefluxNot SpecifiedLow (historically)[1][2]
Bischler-Möhlau Synthesis (Microwave)N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[1]
Larock Indole Synthesiso-Iodoaniline, PhenylacetylenePd(OAc)₂DMF1002481

Table 2: Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate

Catalyst (mol%)SolventTemperatureTimeYield (%)
NoneAcetonitrileReflux24 h45
ZnCl₂ (10)CH₂Cl₂rt4 h85[3]
Sc(OTf)₃ (10)CH₂Cl₂rt1 h92
ZnI₂ (8)CPMErt40 min61[4]
FeCl₃ (8)CPMErt40 min47[4]

Table 3: Rhodium-Catalyzed Indole Synthesis from N-Acetyl-N-phenylhydrazine and Diphenylacetylene

CatalystAdditiveSolventTemp. (°C)Time (h)Yield (%)
[RhCpCl₂]₂CsOAcDCE802495
[RhCpCl₂]₂NaOAcDCE802488
[Ru(p-cymene)Cl₂]₂CsOAcDCE802445

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fischer Indole Synthesis of 2-Phenylindole[1]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • A solution of 52.5 g (0.5 mole) of phenylhydrazine in 300 mL of 95% ethanol is prepared in a 1-L flask.

  • To this, 60 g (0.5 mole) of freshly distilled acetophenone is added.

  • The mixture is heated to boiling, and 5 mL of glacial acetic acid is added.

  • The solution is refluxed for 15 minutes.

  • Upon cooling, the phenylhydrazone crystallizes. It is collected by filtration, washed with 50 mL of 75% ethanol, and then with 25 mL of 95% ethanol.

  • The yield of acetophenone phenylhydrazone is 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of 53 g (0.25 mole) of freshly prepared acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride is placed in a 1-L beaker.

  • The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes.

  • The beaker is removed from the bath, and the mixture is stirred for 5 minutes.

  • To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.

  • The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.

  • The sand and crude 2-phenylindole are removed by filtration, and the solids are boiled with 600 mL of 95% ethanol.

  • The hot mixture is decolorized with Norit and filtered.

  • After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole[1]

Step 1: Synthesis of N-Phenacylanilines

  • Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate.

  • The mixture is allowed to react in the solid state for 3 hours at room temperature.

Step 2: Microwave-Assisted Cyclization

  • A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.

  • A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, leading to yields of 52-75%.

Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate[4]
  • Two separate solutions are prepared. Solution A consists of the enamine (1.0 mmol) dissolved in the chosen solvent (e.g., 5 mL of CPME). Solution B consists of 1,4-benzoquinone (1.0 mmol) and the Lewis acid catalyst (e.g., 0.08 mmol of ZnCl₂) dissolved in the same solvent.

  • Solution A is added to Solution B with stirring at room temperature.

  • The reaction is stirred for a specified time (e.g., 40 minutes) and can be monitored by TLC.

  • The product is isolated by filtration.

Larock Indole Synthesis of 2,3-Disubstituted Indoles[5]
  • To a reaction vessel is added o-iodoaniline (1.0 equiv), the disubstituted alkyne (1.1 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • The vessel is flushed with an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous DMF is added, and the mixture is heated to 100°C for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Rhodium-Catalyzed C-H Activation for Indole Synthesis
  • To an oven-dried screw-cap tube, add the arylhydrazine derivative (0.2 mmol, 1.0 equiv), the alkyne (0.24 mmol, 1.2 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and CsOAc (0.4 mmol, 2.0 equiv).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) is added.

  • The mixture is stirred at 80°C for 24 hours.

  • After cooling, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel.

Mandatory Visualization

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Ketone or Aldehyde Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Indole Elimination->Indole

Caption: The reaction pathway of the Fischer Indole Synthesis.

Larock_Indole_Synthesis Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd o_Iodoaniline o-Iodoaniline o_Iodoaniline->OxAdd PdII_Complex Aryl-Pd(II)-I OxAdd->PdII_Complex Coordination Alkyne Coordination PdII_Complex->Coordination Alkyne Alkyne Alkyne->Coordination Alkyne_Complex Alkyne-Pd(II) Complex Coordination->Alkyne_Complex Insertion Migratory Insertion Alkyne_Complex->Insertion Vinyl_Pd Vinyl-Pd(II) Intermediate Insertion->Vinyl_Pd Cyclization Intramolecular Aminopalladation Vinyl_Pd->Cyclization Cyclized_Pd Cyclized Pd(II) Intermediate Cyclization->Cyclized_Pd RedElim Reductive Elimination Cyclized_Pd->RedElim RedElim->Pd0 Catalyst Regeneration Indole Indole RedElim->Indole

Caption: Catalytic cycle of the Larock Indole Synthesis.

Nenitzescu_Indole_Synthesis Benzoquinone 1,4-Benzoquinone Michael_Addition Michael Addition Benzoquinone->Michael_Addition Enamine β-Aminocrotonate Enamine->Michael_Addition Adduct Intermediate Adduct Michael_Addition->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Elimination Elimination of H₂O Cyclized_Intermediate->Elimination Hydroxyindole 5-Hydroxyindole Elimination->Hydroxyindole

Caption: Reaction pathway of the Nenitzescu Indole Synthesis.

Rhodium_Catalyzed_Indole_Synthesis Arylhydrazine Arylhydrazine (with directing group) CH_Activation C-H Activation Arylhydrazine->CH_Activation Rh_Catalyst [Rh(III)] Rh_Catalyst->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Coord_Insertion Alkyne Coordination & Insertion Rhodacycle->Coord_Insertion Alkyne Alkyne Alkyne->Coord_Insertion Expanded_Rhodacycle Expanded Rhodacycle Coord_Insertion->Expanded_Rhodacycle Reductive_Elimination Reductive Elimination Expanded_Rhodacycle->Reductive_Elimination Reductive_Elimination->Rh_Catalyst Catalyst Regeneration Indole Indole Reductive_Elimination->Indole

Caption: Catalytic cycle for Rhodium-catalyzed indole synthesis.

References

The Buchwald-Hartwig Amination: A Modern Alternative for N-Aryl Hydrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the synthesis of N-aryl hydrazines, evaluating the palladium-catalyzed Buchwald-Hartwig amination against traditional and alternative methods.

N-aryl hydrazines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis has traditionally been dominated by methods such as the diazotization of anilines followed by reduction, a process often encumbered by the use of harsh reagents and the generation of significant waste. In the quest for milder, more efficient, and versatile synthetic routes, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful alternative. This guide provides an objective comparison of the Buchwald-Hartwig amination with its primary alternative, the copper-catalyzed Ullmann condensation, for the synthesis of N-aryl hydrazines, supported by experimental data and detailed protocols.

Performance Comparison: Buchwald-Hartwig vs. Ullmann

The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of N-aryl hydrazines often depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions. The following tables summarize quantitative data from literature to facilitate a direct comparison.

Table 1: Comparison of Buchwald-Hartwig Amination and Ullmann Condensation for the Synthesis of N-Aryl Hydrazines

FeatureBuchwald-Hartwig Amination (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)Traditional Method (Diazotization of Aniline)
Catalyst Palladium complexes with phosphine ligandsCopper salts, often with ligandsNot applicable (uses stoichiometric reagents)
Reaction Temperature Generally milder (often room temp. to 110 °C)Typically higher (often >100 °C, sometimes up to 180 °C)[1][2]Low temperature for diazotization (0-5 °C), then reduction
Substrate Scope Broad, including electron-rich and -poor aryl chlorides, bromides, and triflates[3]Effective for aryl iodides and bromides; chlorides are less reactive[1][4]Dependent on the stability of the diazonium salt
Functional Group Tolerance Generally high, but sensitive to some strong basesCan be limited by high temperatures and stoichiometric basesLimited by the strongly acidic and reducing conditions
Key Advantages Milder conditions, broad substrate scope, high yieldsLower catalyst cost (copper vs. palladium)Well-established, inexpensive starting materials
Key Disadvantages Higher catalyst cost, potential for side reactions (e.g., denitrogenation)Harsher reaction conditions, often requires activated aryl halidesUse of explosive diazonium intermediates, significant waste generation[3]

Table 2: Experimental Data for the Synthesis of Phenylhydrazine Derivatives

EntryAryl HalideMethodCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneBuchwald-Hartwig[Pd(o-tolyl)3]2 / CyPF-tBuKOHToluene1001895[3]
24-BromoanisoleBuchwald-HartwigPd(OAc)2 / XPhosNaOtBuToluene1001684[5]
34-IodotolueneUllmannCuI / picolinic acidCs2CO3DMSO802487[6]
4IodobenzeneUllmannCuI / N-Boc-hydrazineCs2CO3Dioxane1002485[7]
5Aniline (via diazotization)TraditionalNaNO2, HCl, SnCl2-Water0 -> RT398[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adoption of synthetic procedures. Below are representative experimental protocols for the Buchwald-Hartwig amination and the Ullmann condensation for N-aryl hydrazine synthesis.

Buchwald-Hartwig Amination Protocol

This protocol is adapted from a procedure for the palladium-catalyzed coupling of hydrazine with aryl chlorides.[3]

Materials:

  • Aryl chloride (1.0 mmol)

  • Hydrazine hydrate (2.0 mmol)

  • Pd[P(o-tolyl)3]2 (0.0008 mmol, 0.08 mol%)

  • CyPF-tBu (Josiphos ligand) (0.0012 mmol, 0.12 mol%)

  • Potassium hydroxide (KOH) (1.5 mmol)

  • Toluene (2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd[P(o-tolyl)3]2, CyPF-tBu, and KOH.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene, the aryl chloride, and hydrazine hydrate via syringe.

  • Stir the reaction mixture at 100 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation Protocol

This protocol is a general representation of a copper-catalyzed N-arylation of hydrazides.[7][9]

Materials:

  • Aryl iodide (1.0 mmol)

  • N-Boc-hydrazine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI and Cs2CO3.

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane, the aryl iodide, and N-Boc-hydrazine.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycles and key challenges.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(L)-X OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc PdII_amine [Ar-Pd(II)(L)(NH2NHR')]+X- Amine_assoc->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)(L)-NHNHR' Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHNHR' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Hydrazine H2N-NHR' Hydrazine->Amine_assoc

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation_Catalytic_Cycle CuI_X Cu(I)-X Ligand_exchange Ligand Exchange CuI_X->Ligand_exchange CuI_hydrazine Cu(I)-NHNHR' Ligand_exchange->CuI_hydrazine OxAdd Oxidative Addition CuI_hydrazine->OxAdd CuIII_complex Ar-Cu(III)(NHNHR')X OxAdd->CuIII_complex RedElim Reductive Elimination CuIII_complex->RedElim RedElim->CuI_X Catalyst Regeneration Product Ar-NHNHR' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Hydrazine H2N-NHR' Hydrazine->Ligand_exchange

Caption: Catalytic cycle of the Ullmann condensation.

Buchwald_Hartwig_Challenges Start Buchwald-Hartwig Amination of Hydrazines Challenge1 Selectivity Issue: N1 vs. N2 Arylation Start->Challenge1 Challenge2 Side Reaction: Denitrogenation Start->Challenge2 Desired_Product Desired Product: 1-Aryl-2-alkylhydrazine Challenge1->Desired_Product Favored Undesired_Product1 Undesired Product: 1,1-Diarylhydrazine Challenge1->Undesired_Product1 Possible Undesired_Product2 Undesired Product: Biaryl + N2 Challenge2->Undesired_Product2 Can Occur

Caption: Key challenges in the Buchwald-Hartwig amination of hydrazines.

Conclusion

The Buchwald-Hartwig amination represents a significant advancement in the synthesis of N-aryl hydrazines, offering a versatile and often milder alternative to traditional methods and the Ullmann condensation. Its broad substrate scope and tolerance for a wide range of functional groups make it a highly attractive method in modern organic synthesis, particularly in the context of drug discovery and development where molecular complexity is paramount. While the cost of palladium catalysts can be a consideration, the development of highly active catalyst systems allows for low catalyst loadings, mitigating this issue.[3] The Ullmann condensation remains a viable and cost-effective alternative, especially for large-scale syntheses involving reactive aryl halides. The choice of method will ultimately be guided by the specific requirements of the target molecule, including the nature of the substrates, desired reaction conditions, and economic considerations.

References

A Comparative Guide to Indole Synthesis: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis is a cornerstone of modern organic and medicinal chemistry. This guide provides an objective comparison of several prominent indole synthesis methods, presenting their typical yields supported by experimental data. Detailed experimental protocols for each method are also provided to facilitate practical application.

Yield Comparison of Indole Synthesis Methods

The selection of an appropriate synthetic route to a target indole derivative is often dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the typical yield ranges for several classical and modern indole synthesis methods, providing a quantitative basis for comparison.

Synthesis MethodTypical ProductTypical Yield (%)Notes
Fischer Indole Synthesis 2-Phenylindole72-86%[1][2]A widely used and versatile method, though it can be limited by the availability of the starting hydrazone and the harsh acidic conditions.
Bischler-Möhlau Synthesis 2-ArylindolesOften low and variable, but can reach up to 73% with optimization.[3]Historically plagued by low yields and lack of regioselectivity, but modern variations have improved its efficiency.
Leimgruber-Batcho Synthesis Indole (unsubstituted)High, often in the range of 73-92%.[4][5]A popular industrial method due to mild conditions and high yields, particularly for indoles unsubstituted at the 2- and 3-positions.[6]
Bartoli Indole Synthesis 7-Substituted Indoles40-80%[7]Particularly useful for the synthesis of 7-substituted indoles, which are often difficult to access via other methods.[7][8]
Larock Indole Synthesis 2,3-Disubstituted IndolesOften exceeds 80% on a gram scale.[9]A powerful palladium-catalyzed method for the synthesis of 2,3-disubstituted indoles with a broad substrate scope.[9]
Madelung Synthesis 2-PhenylindoleModerate, but can be improved with modified conditions.A high-temperature condensation method; modern variations using organolithium bases can proceed at much lower temperatures.[10]
Hemetsberger Synthesis Indole-2-carboxylic estersTypically above 70%.[11]A thermal decomposition of 3-aryl-2-azido-propenoic esters. While yields are good, the synthesis of the starting material can be challenging.[11]
Nenitzescu Indole Synthesis 5-Hydroxyindoles46% (classical) to fair/good yields with modern catalysts.[12][13]A valuable method for the direct synthesis of 5-hydroxyindoles, which are important biological motifs.[14][15]

Experimental Protocols

Detailed methodologies for the key indole synthesis methods are provided below. These protocols are based on literature procedures and are intended to serve as a starting point for laboratory synthesis.

Fischer Indole Synthesis of 2-Phenylindole

This two-step procedure involves the formation of acetophenone phenylhydrazone followed by its acid-catalyzed cyclization.

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • In a flask, dissolve acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) in 80 mL of 95% ethanol.

  • Warm the mixture on a steam cone for 1 hour.

  • Induce crystallization by agitating the hot solution.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the product by filtration and wash with 25 mL of cold ethanol.

  • The typical yield of acetophenone phenylhydrazone is 87–91%.[2]

Step 2: Cyclization to 2-Phenylindole

  • Intimately mix freshly prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.

  • Remove the beaker from the oil bath and continue to stir for 5 minutes.

  • To prevent solidification, add 200 g of clean sand and stir thoroughly.

  • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Filter the crude 2-phenylindole and sand.

  • Boil the solid mixture with 600 mL of 95% ethanol, decolorize with Norit (activated carbon), and filter while hot.

  • Cool the filtrate to crystallize the 2-phenylindole.

  • Collect the crystals by filtration and wash with cold ethanol.

  • The total yield of 2-phenylindole is typically 72–80%.[2]

Leimgruber-Batcho Indole Synthesis

This two-step synthesis begins with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[6]

Step 1: Formation of trans-β-Dimethylamino-2-nitrostyrene

  • Heat a solution of the o-nitrotoluene derivative and N,N-dimethylformamide dimethyl acetal (DMFDMA) in DMF at or near reflux.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the enamine can be isolated, often in good to excellent yields.

Step 2: Reductive Cyclization to Indole

  • The enamine intermediate is subjected to reductive cyclization.

  • Common reducing agents include Raney nickel with hydrazine, or palladium on carbon with hydrogen gas.[6] Other effective reagents are stannous chloride, sodium hydrosulfite, or iron in acetic acid.[6]

  • For example, hydrogenation with palladium on carbon in a suitable solvent like benzene, methanol, or ethanol is a common method.[4]

  • After the reduction and cyclization are complete, the indole product is isolated and purified.

Bartoli Indole Synthesis of 7-Methylindole

This method is particularly effective for synthesizing 7-substituted indoles.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place a solution of o-nitrotoluene in dry tetrahydrofuran (THF).

  • Cool the solution to -40°C in a dry ice/acetone bath.

  • Slowly add three equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at -40°C for approximately 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 7-methylindole.

Larock Indole Synthesis of 2,3-Disubstituted Indoles

This palladium-catalyzed reaction is a versatile method for preparing 2,3-disubstituted indoles.[9]

  • To a reaction vessel, add the o-haloaniline (typically o-iodoaniline), the disubstituted alkyne (2-5 equivalents), a palladium(II) catalyst, a base such as sodium or potassium carbonate, and a chloride source like lithium chloride or n-Bu4NCl.

  • The reaction is typically carried out in a suitable solvent.

  • The mixture is heated to the appropriate temperature (optimizations have lowered temperatures to 60–110 °C) until the reaction is complete, as monitored by TLC or GC/MS.[9]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Decision-Making Workflow for Indole Synthesis

Choosing the optimal synthetic strategy for a particular indole derivative can be a complex decision. The following workflow, represented as a DOT language diagram, provides a logical framework to guide researchers in this selection process based on key factors such as the desired substitution pattern and available starting materials.

IndoleSynthesisDecisionTree start Desired Indole Substitution Pattern? unsubstituted_2_3 Unsubstituted at C2/C3? start->unsubstituted_2_3 Yes substituted_7 7-Substituted? start->substituted_7 No leimgruber_batcho Leimgruber-Batcho Synthesis unsubstituted_2_3->leimgruber_batcho substituted_2_3_di 2,3-Disubstituted? substituted_7->substituted_2_3_di No bartoli Bartoli Synthesis substituted_7->bartoli Yes substituted_5_hydroxy 5-Hydroxyindole? substituted_2_3_di->substituted_5_hydroxy No larock Larock Synthesis substituted_2_3_di->larock Yes general_substituted Other Substituted Indoles substituted_5_hydroxy->general_substituted No nenitzescu Nenitzescu Synthesis substituted_5_hydroxy->nenitzescu Yes fischer_bischler Fischer or Bischler-Möhlau Synthesis general_substituted->fischer_bischler sub_q1 Starting Material: o-Nitrotoluene? leimgruber_batcho->sub_q1 sub_q2 Starting Material: o-Substituted Nitroarene? bartoli->sub_q2 sub_q3 Starting Material: o-Haloaniline & Alkyne? larock->sub_q3 sub_q4 Starting Material: Benzoquinone? nenitzescu->sub_q4 sub_q5 Starting Material: Arylhydrazine & Ketone/Aldehyde? fischer_bischler->sub_q5

References

Unveiling the Structure of 7-Iodoindole: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of the chemical structure of 7-iodoindole through a comparative analysis with indole. This guide provides a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualizations.

The precise structural elucidation of novel or modified chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques offer a powerful and non-destructive means to probe the molecular architecture of compounds. This guide focuses on the application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the structure of 7-iodoindole, a halogenated derivative of the biologically significant indole scaffold. By comparing its spectral data with that of the parent compound, indole, we can unequivocally assign the position of the iodine substituent and validate the overall molecular framework.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 7-iodoindole and indole.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton Indole Chemical Shift (δ, ppm) 7-Iodoindole Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (N-H)8.108.25br s-
H-27.187.25t2.9
H-36.526.60t2.5
H-47.657.60d7.9
H-57.126.85t7.7
H-67.197.45d7.5
H-77.60---

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Indole Chemical Shift (δ, ppm) 7-Iodoindole Chemical Shift (δ, ppm)
C-2124.5125.0
C-3102.2102.8
C-3a128.0129.5
C-4120.8121.5
C-5122.1128.4
C-6119.9123.0
C-7111.285.1
C-7a135.7139.8

Table 3: FT-IR Spectral Data (ATR)

Functional Group Indole Absorption (cm⁻¹) 7-Iodoindole Absorption (cm⁻¹) Vibrational Mode
N-H34063410Stretching
C-H (aromatic)3100-30003100-3000Stretching
C=C (aromatic)1616, 1577, 14561605, 1558, 1445Stretching
C-N13361330Stretching
C-I-~500-600Stretching

Table 4: Mass Spectrometry Data (Electron Ionization)

Ion Indole (m/z) 7-Iodoindole (m/z) Interpretation
[M]⁺117243Molecular Ion
[M-HCN]⁺90216Loss of hydrogen cyanide
[M-I]⁺-116Loss of iodine radical
[C₇H₅]⁺8989Benzene ring fragment

Experimental Workflow

The structural confirmation of 7-iodoindole follows a logical workflow, integrating data from multiple spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for 7-Iodoindole cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of 7-Iodoindole Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Comparative Data Analysis (7-Iodoindole vs. Indole) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation of 7-Iodoindole Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of 7-iodoindole structure.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: The ¹H NMR spectrum of 7-iodoindole, when compared to indole, reveals key differences that pinpoint the location of the iodine atom. The most significant change is the absence of the signal corresponding to the H-7 proton in 7-iodoindole. In the spectrum of indole, this proton appears around 7.60 ppm. Furthermore, the signals for the adjacent protons, H-5 and H-6, are shifted. Specifically, the H-6 proton in 7-iodoindole is shifted downfield to approximately 7.45 ppm due to the deshielding effect of the neighboring iodine atom. The characteristic broad singlet for the N-H proton is present in both spectra, slightly downfield in 7-iodoindole. The protons on the pyrrole ring (H-2 and H-3) show minimal changes in their chemical shifts, indicating that the substitution has occurred on the benzene ring.

¹³C NMR Analysis: The ¹³C NMR spectrum provides definitive evidence for the position of the iodine substituent. The most dramatic shift is observed for the C-7 carbon. In indole, the C-7 signal appears at approximately 111.2 ppm. In 7-iodoindole, this signal is shifted significantly upfield to around 85.1 ppm. This substantial upfield shift is a classic example of the "heavy atom effect," where a large atom like iodine shields the directly attached carbon nucleus. The chemical shifts of the other carbons in the benzene ring (C-4, C-5, C-6, C-3a, and C-7a) are also altered, albeit to a lesser extent, confirming the substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectra of both indole and 7-iodoindole are dominated by characteristic absorptions of the indole ring system. The N-H stretching vibration appears as a sharp peak around 3400 cm⁻¹ in both compounds. Aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to a series of absorptions in the 1620-1450 cm⁻¹ range. The most notable difference in the FT-IR spectrum of 7-iodoindole is the presence of a C-I stretching vibration, which is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. This low-frequency absorption is a direct confirmation of the presence of the carbon-iodine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of 7-iodoindole shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 243, which corresponds to its calculated molecular weight (C₈H₆IN). This is a significant increase from the molecular ion of indole at m/z 117. A characteristic fragmentation pattern for 7-iodoindole involves the loss of an iodine radical, resulting in a prominent peak at m/z 116 ([M-I]⁺). This fragment corresponds to the indole radical cation and is a strong indicator of the presence of an iodine substituent. Further fragmentation of this m/z 116 ion follows a similar pathway to that of indole itself, with the loss of hydrogen cyanide (HCN) to give a peak at m/z 89.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using the electron ionization (EI) technique. The sample was introduced into the ion source, and the resulting ions were analyzed. The ionization energy was set to 70 eV.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a comprehensive and unambiguous confirmation of the structure of 7-iodoindole. The ¹H NMR data clearly shows the absence of the H-7 proton and shifts in the adjacent proton signals. The ¹³C NMR spectrum exhibits a significant upfield shift of the C-7 signal due to the heavy atom effect of iodine. FT-IR spectroscopy confirms the presence of the C-I bond, and mass spectrometry shows the correct molecular weight and a characteristic loss of an iodine radical. This multi-faceted spectroscopic approach, through direct comparison with the parent indole molecule, serves as a robust and reliable method for the structural verification of 7-iodoindole and can be applied to a wide range of substituted indole derivatives in drug discovery and chemical research.

References

A Comparative Guide to HPLC Purity Assessment of Synthesized Iodoindoles

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical step in the characterization of newly synthesized iodoindoles, compounds of significant interest in medicinal chemistry and materials science. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This guide provides a comparative analysis of reversed-phase HPLC methods for the purity assessment of iodoindoles, focusing on the selection of columns and mobile phases to optimize separation from starting materials and process-related impurities.

Comparison of HPLC Stationary Phases

The choice of HPLC column is paramount for achieving successful separation of iodoindoles and their potential impurities. The unique electronic and hydrophobic properties of iodoindoles necessitate careful consideration of the stationary phase chemistry. Reversed-phase HPLC is the most common and effective technique for analyzing these moderately polar aromatic compounds.[1] A comparison of commonly used reversed-phase columns—C18, Phenyl, and Cyano—is presented below.[2]

Table 1: Performance Characteristics of HPLC Columns for Iodoindole Analysis

Column TypePrimary Retention MechanismBest Suited ForKey Performance Characteristics
C18 (ODS) Hydrophobic interactionsGeneral-purpose separation of a wide range of iodoindoles, from nonpolar to moderately polar.[2]Provides robust retention for hydrophobic compounds. It is a reliable, all-purpose method suitable for routine quality control.[1][2]
Phenyl Hydrophobic and π-π interactionsAromatic and moderately polar iodoindoles.[2]Offers alternative selectivity to C18, which can be advantageous for resolving positional isomers and other closely related aromatic impurities.[1][2]
Cyano (CN) Dipole-dipole and weak hydrophobic interactionsPolar iodoindoles and as an alternative in normal-phase chromatography.[2]Provides different selectivity compared to C18 and Phenyl columns, often with less retention for hydrophobic compounds. Can be used in both reversed-phase and normal-phase modes.[2]

While C18 columns serve as a versatile starting point, Phenyl and Cyano columns provide valuable alternative selectivities that can significantly enhance the resolution and peak shape for iodoindoles.[2]

Optimizing the Mobile Phase

Effective separation in HPLC is achieved by optimizing the mobile phase composition.[3] For reversed-phase chromatography of iodoindoles, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[4]

  • Organic Solvent : Acetonitrile is often preferred due to its low viscosity and excellent UV transparency.[5] Methanol serves as a cost-effective alternative.[5] The ratio of organic solvent to water is adjusted to control the retention time and resolution of the analytes.[6]

  • pH Control : For ionizable iodoindole derivatives, controlling the mobile phase pH with a buffer is crucial.[4] The pH should be adjusted to be at least one unit away from the analyte's pKa to ensure consistent ionization and retention.[5]

  • Additives : Modifiers like ion-pairing reagents can be added to the mobile phase to enhance the separation of charged analytes.[6]

Comparative Experimental Data

This section compares two distinct HPLC methods for the purity analysis of a synthesized 3-iodoindole. Method 1 utilizes a standard C18 column, while Method 2 employs a Phenyl column to leverage alternative selectivity.

Table 2: Comparison of HPLC Methods for 3-Iodoindole Purity Analysis

ParameterMethod 1: C18 ColumnMethod 2: Phenyl Column
Instrumentation Alliance HPLC System with PDA DetectorAlliance HPLC System with PDA Detector
Column Waters SunFire C18, 4.6 x 100 mm, 3.5 µm[2]Waters XBridge Phenyl, 4.6 x 100 mm, 3.5 µm[2]
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 70% A / 30% BIsocratic: 80% A / 20% B
Flow Rate 1.0 mL/min1.2 mL/min[2]
Column Temperature 35 °C[2]35 °C[2]
Detection Wavelength 240 nm[2]240 nm[2]
Injection Volume 5 µL[2]5 µL[2]
Sample Preparation 20 µg/mL in mobile phase20 µg/mL in mobile phase

Experimental Protocols

Synthesis of 3-Iodo-1-methyl-2-phenylindole

A common route for the synthesis of 3-iodoindoles involves a two-step process: a Sonogashira cross-coupling reaction followed by an electrophilic cyclization.[7][8]

  • Sonogashira Coupling : N,N-dimethyl-o-iodoaniline is coupled with a terminal alkyne (e.g., phenylacetylene) in the presence of a Palladium/Copper catalyst to yield the corresponding N,N-dimethyl-o-(1-alkynyl)aniline.[7][8]

  • Electrophilic Iodocyclization : The resulting aniline derivative is treated with iodine (I₂) in a solvent like dichloromethane (CH₂Cl₂). This triggers a smooth iodocyclization at room temperature, affording the 3-iodoindole in excellent yield.[7] The crude product is then purified by flash chromatography on silica gel.[7][9]

HPLC Purity Assessment Protocol

The following is a generalized protocol for the purity analysis of the synthesized iodoindole using the methods described above.

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV/Vis detector is used.[2][10]

  • Sample Preparation : A stock solution of the synthesized iodoindole is prepared by dissolving it in the mobile phase to a final concentration of approximately 20 µg/mL.[2] The solution is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions : The specific conditions for either Method 1 (C18) or Method 2 (Phenyl) from Table 2 are set on the HPLC instrument.

  • Analysis : The prepared sample is injected into the HPLC system. The resulting chromatogram is analyzed to determine the retention time of the main iodoindole peak and to identify any impurity peaks.

  • Purity Calculation : The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

HPLC_Workflow HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing synthesis Synthesized Iodoindole dissolve Dissolve in Mobile Phase synthesis->dissolve filter Filter (0.45 um) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: A workflow for the HPLC purity assessment of synthesized iodoindoles.

Column_Comparison Comparison of HPLC Columns for Iodoindole Analysis Iodoindole Iodoindole Analytes C18 C18 (ODS) Retention: Hydrophobic Best For: General Purpose, Routine QC Iodoindole->C18 Standard Method Phenyl Phenyl Retention: Hydrophobic + π-π Best For: Aromatic Impurities, Isomers Iodoindole->Phenyl Alternative Selectivity Cyano Cyano (CN) Retention: Dipole-Dipole Best For: Polar Analytes, Alternative Selectivity Iodoindole->Cyano Orthogonal Method C18->Phenyl Different Selectivity Phenyl->Cyano Different Selectivity

Caption: Logical comparison of HPLC stationary phases for iodoindole analysis.

References

A Comparative Guide to the Reactivity of (2-Iodophenyl)hydrazine Hydrochloride and its Free Base in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between using a reagent as a salt or a free base can significantly impact reaction outcomes. This guide provides a detailed comparison of the reactivity, stability, and handling of (2-Iodophenyl)hydrazine hydrochloride and its corresponding free base, with a particular focus on their application in the Fischer indole synthesis.

Executive Summary

(2-Iodophenyl)hydrazine is a key building block for the synthesis of various indole derivatives, which are prominent scaffolds in many pharmaceuticals. It is commercially available primarily as its hydrochloride salt. This guide demonstrates that while both the hydrochloride salt and the free base are effective reagents for the Fischer indole synthesis, the hydrochloride salt offers significant advantages in terms of stability and ease of handling. The free base, being more nucleophilic, may exhibit higher reactivity in certain contexts, but its propensity for degradation makes the hydrochloride salt a more reliable choice for most applications, particularly in acidic reaction conditions like the Fischer indole synthesis.

Physicochemical Properties and Stability

The primary difference between the two forms lies in their stability and physical properties. The hydrochloride salt is a crystalline solid that is generally more stable and less susceptible to aerial oxidation than the free base. The free base is an oil or low-melting solid that can darken upon exposure to air and light, indicating decomposition.

PropertyThis compound(2-Iodophenyl)hydrazine Free Base
Physical State Crystalline solidOily liquid or low-melting solid
Stability High; less prone to oxidationLower; sensitive to air and light
Solubility Soluble in water and polar solventsSoluble in organic solvents
Handling Easy to handle and weighMore challenging to handle

Reactivity in the Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that converts a phenylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to yield the final indole product.[1]

This compound

The hydrochloride salt is widely used directly in the Fischer indole synthesis.[3] The acidic conditions of the reaction are compatible with the salt form, and in many cases, the hydrochloric acid present can even contribute to the required acidic environment. The use of the hydrochloride salt simplifies the experimental procedure as it does not require a separate neutralization step.

(2-Iodophenyl)hydrazine Free Base

The free base is, by its nature, more nucleophilic than the protonated hydrochloride salt. In principle, this could lead to a faster initial formation of the hydrazone intermediate. However, the overall Fischer indole synthesis is acid-catalyzed, meaning the free base will be protonated in situ. Therefore, any potential kinetic advantage of starting with the free base is often negligible in the context of this specific reaction. Furthermore, the lower stability of the free base can lead to the formation of impurities and a decrease in the overall yield.

Experimental Data: A Comparative Overview

Reagent FormCarbonyl CompoundCatalyst/Solvent SystemReaction ConditionsYieldReference
(2-Chloro-4-iodophenyl)hydrazine HClPyruvic acidGlacial Acetic AcidReflux, 8-15 hN/A[4]
o-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneGlacial Acetic AcidRoom temp, 2 hHigh[3]
Phenylhydrazine hydrochlorideCyclohexanoneMethanesulfonic acid/MeOHReflux84%[5]

Note: The table includes data for structurally related phenylhydrazine hydrochlorides to provide a broader context due to the limited availability of specific data for the 2-iodo derivative.

The frequent and successful use of various phenylhydrazine hydrochlorides in the Fischer indole synthesis with good to high yields underscores their utility and reactivity in this transformation.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis using this compound (General Procedure)

This protocol is adapted from procedures for similar substituted phenylhydrazine hydrochlorides.[4]

Materials:

  • This compound

  • An appropriate ketone or aldehyde (e.g., cyclohexanone)

  • Glacial acetic acid

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add the carbonyl compound (1.1 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Preparation of (2-Iodophenyl)hydrazine Free Base from its Hydrochloride Salt

This is a general procedure for the liberation of phenylhydrazines from their hydrochloride salts.[6]

Materials:

  • This compound

  • 25% Sodium hydroxide solution

  • An organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in water.

  • Cool the solution in an ice bath and slowly add a 25% sodium hydroxide solution until the mixture is basic (as indicated by pH paper).

  • The free base will separate as an oil or precipitate.

  • Extract the free base into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base.

  • The free base should be used immediately or stored under an inert atmosphere in the dark to minimize decomposition.

Visualizing the Workflow

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis reagents Reagents: (2-Iodophenyl)hydrazine HCl Carbonyl Compound hydrazone Hydrazone Formation (Acid Catalyst) reagents->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization indole Substituted Indole cyclization->indole

Caption: General workflow for the Fischer indole synthesis.

Logical Relationship: Choice of Reagent Form

Reagent_Choice cluster_hcl Hydrochloride Salt cluster_freebase Free Base hcl_stability High Stability hcl_handling Easy Handling hcl_reaction Direct use in acidic conditions fb_reactivity Higher Nucleophilicity fb_instability Lower Stability fb_handling Requires careful handling choice Choice of Reagent Form cluster_hcl cluster_hcl choice->cluster_hcl Recommended for Fischer Indole Synthesis cluster_freebase cluster_freebase choice->cluster_freebase Potentially higher reactivity in non-acidic reactions

Caption: Factors influencing the choice of reagent form.

Conclusion

For the widely used Fischer indole synthesis, this compound is the reagent of choice. Its superior stability, ease of handling, and direct applicability in the acidic reaction medium outweigh any potential reactivity advantage of the free base. The free base, while a viable reactant, requires an additional preparation step and careful handling to avoid degradation, which can negatively impact the yield and purity of the final product. Researchers are therefore advised to utilize the hydrochloride salt for a more efficient and reproducible synthesis of 2-iodoindole derivatives.

References

A Comparative Analysis of Acid Catalysts in the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Fischer indole synthesis, a cornerstone in the synthesis of heterocyclic compounds since its discovery by Emil Fischer in 1883, remains a pivotal method for constructing the indole nucleus, a prevalent scaffold in pharmaceuticals and natural products.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5] The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency, yield, and overall success.[3][6] This guide provides a comparative overview of commonly employed acid catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers in catalyst selection and reaction optimization.

General Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of acid-mediated steps. The reaction is initiated by the condensation of an arylhydrazine and a carbonyl compound to form an arylhydrazone.[1][4] The acid catalyst then protonates the hydrazone, which facilitates its tautomerization to an enamine intermediate.[2][7] This is followed by a crucial[2][2]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the N-N bond.[1][8] The resulting diimine intermediate undergoes rearomatization, followed by cyclization and the elimination of ammonia, to yield the final indole product.[2][4] Both Brønsted and Lewis acids can be employed to catalyze this transformation.[2][6]

Fischer_Indole_Synthesis_Mechanism cluster_start Reactants A Arylhydrazine C Arylhydrazone A->C + H⁺ - H₂O B Aldehyde or Ketone B->C + H⁺ - H₂O D Enamine Intermediate (Tautomerization) C->D + H⁺ E [3,3]-Sigmatropic Rearrangement D->E F Diimine Intermediate E->F G Cyclization & Ammonia Elimination F->G H Indole Product G->H - NH₃

Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.

Comparative Performance of Acid Catalysts

The efficacy of an acid catalyst in the Fischer indole synthesis is typically assessed by the yield of the indole product and the required reaction conditions. The choice of catalyst can range from traditional Brønsted acids and Lewis acids to more modern solid-supported and ionic liquid catalysts.

Brønsted Acids: These are proton donors and include common acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][2][6] They are effective and widely used, though they can be corrosive and difficult to handle, and their disposal can pose environmental concerns.[9]

Lewis Acids: These are electron-pair acceptors and include catalysts such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[1][6] Lewis acids are highly effective, but they are often required in stoichiometric amounts and can be sensitive to moisture.[3]

Solid Acids: These catalysts, such as zeolites and cation exchange resins (e.g., Amberlite IR-120), offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced environmental impact.[6] Their heterogeneous nature simplifies the work-up procedure.

The following table summarizes reported yields for the synthesis of various indole derivatives using different classes of acid catalysts. It is important to note that direct comparison can be challenging as reaction conditions such as solvent, temperature, and reaction time often vary between studies.

ArylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)TimeYield (%)
PhenylhydrazineCyclohexanonep-TsOHTolueneReflux3h85
PhenylhydrazineAcetophenoneZnCl₂Acetic Acid1401h78
4-MethoxyphenylhydrazineCyclohexanoneBF₃·OEt₂Acetic Acid1002h92
PhenylhydrazineEthyl methyl ketonePolyphosphoric AcidNone10015 min90
PhenylhydrazineCyclohexanoneAmberlite IR-120MethanolReflux2h95
PhenylhydrazineAcetophenoneZeolite H-YTolueneReflux8h88
4-Chlorophenylhydrazine2-Octanone[TMGHPS][TFA]*None10012h71[9]
PhenylhydrazineCyclohexanoneMarine Sponge/H₃PO₄None10015 min98[10]

* [TMGHPS][TFA] is a protonic ionic liquid.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table, illustrating the practical application of different catalyst types.

Experimental_Workflow cluster_setup Reaction Setup A Mix Arylhydrazine, Carbonyl Compound, and Solvent (if any) B Add Acid Catalyst A->B C Heat Reaction Mixture (with stirring) B->C D Monitor Reaction (e.g., by TLC) C->D E Reaction Work-up (e.g., Quenching, Extraction) D->E F Product Isolation (e.g., Filtration, Evaporation) E->F G Purification (e.g., Recrystallization, Column Chromatography) F->G H Characterization G->H

Caption: General experimental workflow for Fischer indole synthesis.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride (Lewis Acid)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, a mixture of phenylhydrazine (1.08 g, 10 mmol) and cyclohexanone (0.98 g, 10 mmol) is prepared in glacial acetic acid (20 mL).

  • Catalyst Addition: Anhydrous zinc chloride (1.36 g, 10 mmol) is carefully added to the mixture.

  • Reaction: The reaction mixture is heated to reflux (approximately 118°C) and maintained at this temperature for 1 hour, with continuous stirring.

  • Work-up and Isolation: After cooling to room temperature, the mixture is poured into ice-water (100 mL). The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from an ethanol/water mixture to yield 1,2,3,4-tetrahydrocarbazole.

Protocol 2: Synthesis of 2,3-Dimethylindole using a Solid Acid Catalyst (Amberlite IR-120)

  • Reactant Preparation: A solution of phenylhydrazine (1.08 g, 10 mmol) and ethyl methyl ketone (0.72 g, 10 mmol) is prepared in methanol (25 mL).

  • Catalyst Addition: The cation exchange resin Amberlite IR-120 (1.5 g) is added to the solution.

  • Reaction: The mixture is heated to reflux with vigorous stirring for 2 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid resin catalyst is removed by filtration and washed with a small amount of methanol.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford 2,3-dimethylindole.

Conclusion

The selection of an appropriate acid catalyst is a critical factor for the successful outcome of the Fischer indole synthesis.[3][6] Traditional Brønsted and Lewis acids are highly effective and have been widely used, offering good to excellent yields for a variety of substrates.[1][3][6] However, concerns regarding their handling, corrosiveness, and environmental impact have driven the development of alternative catalytic systems. Solid-supported acids and ionic liquids present greener alternatives, simplifying product purification, enabling catalyst recycling, and often proceeding under milder conditions.[9][11] The choice of catalyst should be guided by the specific substrates involved, desired reaction conditions, scalability, and environmental considerations. This comparative guide serves as a resource for researchers to make informed decisions in optimizing their Fischer indole synthesis protocols.

References

Safety Operating Guide

Proper Disposal of (2-Iodophenyl)hydrazine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (2-Iodophenyl)hydrazine hydrochloride, a compound requiring careful handling due to its potential health and environmental risks. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, may cause an allergic skin reaction, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict disposal protocols is therefore mandatory.

I. Hazard and Safety Data

Before handling or disposing of this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles. Work in a chemical fume hood.[3]
Skin Sensitization May cause an allergic skin reaction.[1][3]Chemical-resistant gloves, lab coat.
Carcinogenicity Suspected of causing cancer.[1][3]Chemical-resistant gloves, lab coat, safety goggles, and work in a designated area.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]Prevent release to the environment. Do not dispose of down the drain.[1]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, contaminated solutions, and grossly contaminated materials (e.g., weighing boats, pipette tips), must be treated as hazardous waste.

  • This waste stream should be segregated from other laboratory waste, particularly from non-halogenated solvents and aqueous waste, to prevent dangerous reactions and to facilitate proper disposal.[4][5]

Step 2: Waste Accumulation and Storage

  • Collect all this compound waste in a designated, properly labeled, and sealed container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.[2][3]

Step 3: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound," the approximate quantity, and the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.

  • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.

III. Experimental Protocol: Chemical Neutralization (for consideration and laboratory-specific validation)

While professional disposal is the standard, chemical neutralization may be a consideration for large quantities or in specific circumstances, subject to rigorous validation and approval by your institution's safety officers. Hydrazine and its derivatives can be neutralized through oxidation; however, this can be hazardous and may produce toxic byproducts.[6][7] A potentially safer, more modern approach involves reaction with α-ketoglutaric acid.

Note: The following is a generalized protocol and must be adapted and validated in a controlled laboratory setting before implementation.

Objective: To neutralize the hazardous properties of this compound by converting it to a less toxic derivative.

Materials:

  • This compound waste

  • α-Ketoglutaric acid

  • Suitable solvent (e.g., water, ethanol)

  • Sodium bicarbonate (for pH adjustment)

  • pH indicator strips

  • Appropriate reaction vessel and stirring equipment

Procedure:

  • In a chemical fume hood, dilute the this compound waste with a suitable solvent.

  • Slowly add a molar excess of α-ketoglutaric acid to the diluted waste solution while stirring. The reaction of α-ketoacids with hydrazine derivatives can convert them into more stable and less harmful compounds.

  • Monitor the pH of the solution. If acidic, slowly add sodium bicarbonate to neutralize it.

  • Allow the reaction to proceed for a sufficient amount of time to ensure complete neutralization. This should be determined through analytical testing (e.g., HPLC, GC-MS) during the validation phase.

  • Once the reaction is complete, the resulting solution should still be treated as chemical waste and disposed of through your institution's EHS-approved channels, though it may be reclassified to a less hazardous waste stream.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Generation of This compound waste identify Identify as Hazardous Waste (Toxic, Carcinogen, Marine Pollutant) start->identify segregate Segregate from other laboratory waste streams identify->segregate accumulate Accumulate in a labeled, sealed, and compatible container segregate->accumulate store Store in a designated satellite accumulation area accumulate->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal service store->contact_ehs end End: Professional Waste Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (2-Iodophenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(2-Iodophenyl)hydrazine hydrochloride is a chemical compound that requires careful handling to mitigate potential health risks. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is harmful if swallowed and can cause skin and eye irritation. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNeoprene or nitrile gloves are recommended. Always inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[1]
Eyes/Face Safety glasses with side shields or goggles; Face shieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield should be worn when there is a splash hazard.[1][2]
Body Flame-resistant lab coat; Chemical-resistant suitA 100% cotton-based, fire/flame resistant lab coat is recommended.[1] For larger quantities or when there is a risk of significant exposure, a complete suit protecting against chemicals should be worn.[2]
Respiratory NIOSH-approved respiratorUse a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If a respirator is the sole means of protection, use a full-face supplied air respirator.[1]
Feet Closed-toe shoesLeather shoes are not suitable as they can absorb the chemical.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve post_decontaminate Decontaminate Work Surfaces handling_dissolve->post_decontaminate post_doff Doff PPE Correctly post_decontaminate->post_doff disposal_waste Segregate Chemical Waste post_doff->disposal_waste disposal_container Store in Labeled, Sealed Container disposal_waste->disposal_container disposal_professional Arrange for Professional Disposal disposal_container->disposal_professional

Safe Handling Workflow

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Before handling, ensure you are wearing all the required PPE as detailed in Table 1.

    • Work in a well-ventilated area, preferably inside a chemical fume hood.[2]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[1]

  • Handling:

    • When weighing the solid, avoid creating dust.[2]

    • Handle the compound away from heat, sparks, or open flames.[1]

    • If transferring the substance, use spark-proof tools.[1]

    • Avoid contact with skin and eyes.[2]

  • Post-Handling:

    • After handling, thoroughly wash your hands and any exposed skin with soap and water.[2]

    • Decontaminate all work surfaces that may have come into contact with the chemical.

    • Remove PPE carefully to avoid self-contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed container.

  • Professional Disposal:

    • Do not dispose of this chemical down the drain.[2]

    • Arrange for disposal by a licensed professional waste disposal company.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

    • Ensure that the disposal method complies with all local, regional, and national regulations for hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.